Transketolase-IN-1
Description
Properties
Molecular Formula |
C17H17N5OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-N-[3-(cyclopropylmethylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-yl]-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C17H17N5OS/c1-12-5-8-14(23-12)10-19-22-16(15-4-2-3-9-18-15)20-21-17(22)24-11-13-6-7-13/h2-5,8-10,13H,6-7,11H2,1H3/b19-10+ |
InChI Key |
ZTKRJAFKTTXUJE-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NN=C2SCC3CC3)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NN=C2SCC3CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Transketolase-IN-1 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transketolase-IN-1, a novel thioether-containing 1,2,4-triazole Schiff base, has been identified as a potent and selective inhibitor of transketolase (TK), a key enzyme in the pentose phosphate pathway (PPP). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects on transketolase, its herbicidal activity, and the experimental methodologies used for its characterization. The information presented is based on the findings from the primary research publication by Wang et al. (2021) in the Journal of Agricultural and Food Chemistry. This compound demonstrates significant potential as a lead compound for the development of novel herbicides.
Introduction to Transketolase and its Inhibition
Transketolase (TK) is a ubiquitous enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway.[1] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[2] This function is vital for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids. Given its central role in metabolism, TK has emerged as a promising target for the development of therapeutic agents and herbicides.
This compound is a synthetic small molecule designed to inhibit transketolase activity. Its development as a potent herbicide underscores the importance of the pentose phosphate pathway in plant growth and survival.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of transketolase enzyme activity. By targeting TK, this compound disrupts the pentose phosphate pathway, leading to a depletion of essential metabolic intermediates required for plant cell growth and proliferation.
Molecular docking studies have revealed that this compound likely binds to the active site of transketolase, preventing the binding of its natural substrates. The thioether-containing 1,2,4-triazole Schiff base structure of this compound is thought to be crucial for its high binding affinity and inhibitory potency.[3]
The following diagram illustrates the central role of Transketolase in the Pentose Phosphate Pathway and the inhibitory action of this compound.
Quantitative Data
This compound (referred to as compound 5av in the primary literature) has demonstrated significant herbicidal activity against a range of weeds. The following tables summarize the available quantitative data on its efficacy.
Table 1: In Vitro Herbicidal Activity of this compound
| Weed Species | Concentration (mg/L) | Inhibition (%) |
| Amaranthus retroflexus | 100 | >90 |
| Digitaria sanguinalis | 100 | >90 |
Table 2: Post-emergence Herbicidal Activity of this compound
| Weed Species | Application Rate (g ai/ha) | Weed Control (%) |
| Amaranthus retroflexus | 50-90 | >85 |
| Digitaria sanguinalis | 50-90 | >85 |
Table 3: Crop Safety of this compound
| Crop Species | Application Rate (g ai/ha) | Safety |
| Maize | 90 | Safe |
| Wheat | 90 | Safe |
Note: The IC50 value for this compound against purified transketolase is not explicitly stated in the abstract of the primary publication. The data reflects the reported percentage of inhibition or weed control at given concentrations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of Thioether Containing 1,2,4-Triazole Schiff Bases
The general procedure for the synthesis of the target compounds, including this compound, involves the reaction of an appropriate intermediate (intermediate 4 in the publication) with an aromatic aldehyde in acetic acid. The mixture is refluxed overnight, and after cooling, the volatile materials are removed under reduced pressure. The resulting solid is then extracted with ethyl acetate and water. The organic layer is separated for further processing to yield the final product.[4]
In Vitro Herbicidal Activity Assay
The in vitro herbicidal activity of this compound was evaluated against various weed species. The compounds were dissolved in a suitable solvent and diluted to the desired concentrations. The herbicidal effect was assessed by measuring the inhibition of root and/or shoot growth of the tested weeds. The percentage of inhibition was calculated relative to a control group.
Post-emergence Herbicidal Activity Assay (Greenhouse)
The post-emergence herbicidal activity was determined in a greenhouse setting. Weeds were grown to a specific stage, and then this compound was applied at various rates (in grams of active ingredient per hectare, g ai/ha). The herbicidal efficacy was evaluated by visual assessment of weed control at specified time points after application. Crop safety was also assessed in parallel by treating maize and wheat plants with the inhibitor.[5]
Transketolase Inhibition Assay (Fluorescent Binding Experiment)
The inhibitory activity of this compound against Arabidopsis thaliana transketolase (AtTK) was determined using a fluorescent binding assay. This method measures the binding affinity of the inhibitor to the enzyme. While the specific details of the fluorescent probe and conditions were not available in the abstract, a general protocol for such an assay involves incubating the purified enzyme with the inhibitor at various concentrations, followed by the addition of a fluorescently labeled ligand that binds to the same site. The displacement of the fluorescent ligand by the inhibitor is measured by a change in fluorescence polarization or intensity, allowing for the determination of the inhibitor's binding affinity and inhibitory potency.[4][5]
The following diagram outlines a general workflow for the characterization of a novel transketolase inhibitor like this compound.
References
- 1. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds [mdpi.com]
An In-depth Technical Guide to the Target Validation of Transketolase in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data required for the target validation of transketolase (TKT) inhibitors in cancer cells. While this document focuses on the conceptual framework using a hypothetical inhibitor, "Transketolase-IN-1," the data and protocols are based on established findings for known TKT inhibitors.
Introduction: Transketolase as a Cancer Target
Cancer cells exhibit significant metabolic reprogramming to support their rapid proliferation and survival.[1][2][3][4] One of the key metabolic pathways often upregulated in tumors is the Pentose Phosphate Pathway (PPP).[1][5] The PPP is crucial for cancer cells as it provides essential building blocks for nucleotide synthesis (ribose-5-phosphate) and the primary cellular reductant, NADPH, which is vital for antioxidant defense and reductive biosynthesis.[1][5][6][7][8]
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the PPP.[9][10] It catalyzes the reversible transfer of a two-carbon unit between sugar phosphates, thereby linking the PPP with glycolysis.[10] TKT, along with its isoform Transketolase-like 1 (TKTL1), has been found to be overexpressed in numerous cancers, and this high expression often correlates with malignancy and poor prognosis.[2][11][12] This upregulation makes TKT a compelling target for anticancer therapy. Inhibition of TKT is expected to disrupt the production of ribose for nucleic acid synthesis and impair the cell's ability to counteract oxidative stress, leading to reduced proliferation and increased cell death.[6][7][11][13]
The Role of Transketolase in the Pentose Phosphate Pathway
The PPP consists of two branches: the oxidative and non-oxidative phases. The oxidative phase is responsible for producing NADPH and converting glucose-6-phosphate into ribulose-5-phosphate. The non-oxidative phase, where TKT is a central enzyme, allows for the interconversion of sugar phosphates.[5][8] TKT specifically catalyzes two key reactions:
-
Fructose-6-Phosphate + Glyceraldehyde-3-Phosphate ⇔ Erythrose-4-Phosphate + Xylulose-5-Phosphate
-
Sedoheptulose-7-Phosphate + Glyceraldehyde-3-Phosphate ⇔ Ribose-5-Phosphate + Xylulose-5-Phosphate
By controlling these conversions, TKT regulates the flux of metabolites to either nucleotide synthesis or glycolysis, depending on the cell's needs.[10]
Caption: The Pentose Phosphate Pathway and the central role of Transketolase (TKT).
Target Validation Workflow for this compound
A systematic approach is required to validate TKT as the direct target of an inhibitor and to characterize the inhibitor's anticancer effects. The workflow involves a series of biochemical, cellular, and in vivo experiments.
Caption: Experimental workflow for the validation of a TKT inhibitor.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key validation experiments, based on published data for known TKT inhibitors like Oroxylin A.
Table 1: Biochemical and Cellular Activity of TKT Inhibitors
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| Oroxylin A | TKT Enzyme Activity | IC50 | ~50 µM | - | [9] |
| Oroxylin A | Cell Proliferation | IC50 | Varies | HCC Cells | [9][14][15] |
| Oxythiamine | Cell Proliferation | - | Significant Inhibition | Pancreatic Cancer Cells | [16] |
| TKT siRNA | Cell Proliferation | - | Marked Reduction | A549 Lung Cancer | [13] |
Table 2: Effects of TKT Inhibition on Cancer Cell Phenotypes
| Cancer Type | TKT Inhibition Method | Observed Effect | Downstream Pathway Modulation | Reference |
| Hepatocellular Carcinoma (HCC) | Oroxylin A | Suppressed proliferation, induced apoptosis & cell cycle arrest. | Activation of p53 signaling. | [9][14][15] |
| Colorectal Cancer (CRC) | Genetic/Pharmacologic | Reduced cell viability, proliferation, and migration; induced apoptosis. | Downregulation of Notch signaling pathway. | [11] |
| Pancreatic Cancer | Oxythiamine | Induced cell apoptosis and G1 phase arrest. | Alteration of multiple cellular signaling pathways. | [16] |
| Various Cancers | Genetic/Pharmacologic | Sensitizes cancer cells to Sorafenib. | Increased oxidative stress. | [6][7][8] |
Detailed Experimental Protocols
Transketolase Activity Assay
This protocol measures the enzymatic activity of TKT by monitoring the consumption of NADH in a coupled reaction.[17]
Materials:
-
Recombinant human TKT protein
-
This compound (or other inhibitor)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Thiamine pyrophosphate (ThDP)
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (Xu5P)
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
96-well UV-transparent plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a master mix containing reaction buffer, ThDP, NADH, and the coupling enzymes.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.
-
Add the TKT enzyme to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates (R5P and Xu5P).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30 minutes. The rate of NADH oxidation is proportional to TKT activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CCK-8)
This assay determines the effect of TKT inhibition on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, HepG2)
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50.
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment with a TKT inhibitor.
Materials:
-
Cancer cells treated with this compound for 24-48 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentration of this compound (and a vehicle control) in 6-well plates.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for Signaling Pathway Analysis
This method is used to detect changes in protein expression in pathways affected by TKT inhibition, such as the Notch or p53 pathways.[9][11]
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Hes1, anti-NICD, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse treated and control cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control like β-actin.
Mechanism of Action: Downstream Effects of TKT Inhibition
Inhibiting TKT is hypothesized to induce anticancer effects through several interconnected mechanisms. The primary effects are the disruption of nucleotide synthesis and the impairment of redox homeostasis.
Caption: Downstream cellular effects resulting from TKT inhibition.
Conclusion
The validation of this compound as a cancer therapeutic requires a rigorous, multi-faceted approach. The evidence strongly suggests that TKT is a critical node in cancer metabolism, and its inhibition can effectively suppress tumor cell growth and survival.[11][13][14] By systematically applying the biochemical and cellular assays outlined in this guide, researchers can confirm the on-target activity of novel inhibitors, elucidate their mechanism of action, and build a robust data package to support further preclinical and clinical development. The ultimate goal is to exploit the metabolic vulnerabilities of cancer cells, and targeting TKT represents a promising strategy in this endeavor.[5][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. pnas.org [pnas.org]
- 7. Transketolase counteracts oxidative stress to drive cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transketolase in human Müller cells is critical to resist light stress through the pentose phosphate and NRF2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Transketolase Inhibition on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of various diseases, including cancer, positioning metabolic enzymes as attractive therapeutic targets. Transketolase (TKT), a central enzyme in the pentose phosphate pathway (PPP), plays a critical role in cellular metabolism by linking glycolysis to anabolic pathways. Inhibition of TKT disrupts the production of biosynthetic precursors and cellular redox balance, making it a compelling strategy for therapeutic intervention. This technical guide explores the effects of transketolase inhibition on cellular metabolism, with a focus on the underlying mechanisms and experimental methodologies.
Introduction to Transketolase and the Pentose Phosphate Pathway
Transketolase is a thiamine diphosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[1][2] It is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, a crucial metabolic route that runs parallel to glycolysis.[1] The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate (R5P), a precursor for nucleotide and nucleic acid synthesis.[3][4]
Transketolase, along with transaldolase, facilitates the interconversion of sugar phosphates, connecting the PPP with glycolysis and gluconeogenesis.[5] This metabolic flexibility allows cells to adapt to varying metabolic demands. In humans, there are three transketolase isoforms: TKT, transketolase-like 1 (TKTL1), and transketolase-like 2 (TKTL2).[3]
Mechanism of Action of Transketolase Inhibition
Transketolase inhibitors interfere with the catalytic activity of the enzyme, thereby disrupting the flow of metabolites through the non-oxidative PPP. One such inhibitor, oxythiamine, acts as a thiamine antagonist.[6] It is converted to oxythiamine diphosphate, which then binds to the TPP-binding site of transketolase, inhibiting its function.[7] This inhibition leads to a bottleneck in the non-oxidative PPP, causing an accumulation of upstream metabolites and a depletion of downstream products.
The consequences of transketolase inhibition are far-reaching and include:
-
Suppression of the non-oxidative synthesis of ribose : This directly impacts the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA), which are vital for cell proliferation and survival.[6]
-
Altered cellular redox balance : While the oxidative branch of the PPP is the primary source of NADPH, the non-oxidative branch plays a role in regenerating glucose-6-phosphate for re-entry into the oxidative PPP. Inhibition of transketolase can indirectly affect NADPH production.
-
Induction of cell cycle arrest and apoptosis : By depriving cancer cells of essential building blocks for proliferation, transketolase inhibition can lead to cell cycle arrest, typically in the G1 phase, and subsequently trigger apoptosis.[6]
Quantitative Effects of Transketolase Inhibition
The impact of transketolase inhibition on cellular metabolism can be quantified through various experimental approaches. The following tables summarize the typical quantitative data obtained from studies using transketolase inhibitors.
| Parameter | Effect of TKT Inhibition | Typical Fold Change | Cell Type/Model | Reference |
| Enzyme Activity | ||||
| Transketolase Activity | Decreased | Varies | Various cancer cell lines | [3] |
| Metabolite Levels | ||||
| Sedoheptulose-7-phosphate | Increased | > 2-fold | HCC cells | [3] |
| Ribose-5-phosphate | Decreased | < 0.5-fold | HCC cells | [3] |
| Cellular Processes | ||||
| Cell Proliferation | Decreased | Varies | Pancreatic cancer cells | [6] |
| Apoptosis | Increased | > 2-fold | Pancreatic cancer cells | [6] |
| G1 Phase Cell Population | Increased | 1.5 - 2-fold | Pancreatic cancer cells | [6] |
Table 1: Summary of Quantitative Effects of Transketolase Inhibition. This table provides a general overview of the expected changes in key metabolic and cellular parameters upon inhibition of transketolase. The exact fold changes can vary depending on the specific inhibitor, its concentration, the cell type, and the duration of treatment.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to assess the effect of transketolase inhibitors on cellular metabolism.
Transketolase Activity Assay
This assay measures the enzymatic activity of transketolase in cell lysates or purified enzyme preparations.
Principle: The activity of transketolase is determined by a coupled enzymatic reaction. Transketolase produces glyceraldehyde-3-phosphate (G3P) from ribose-5-phosphate and xylulose-5-phosphate. G3P is then converted by triosephosphate isomerase to dihydroxyacetone phosphate (DHAP), which is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, consuming NADH in the process. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the transketolase activity.
Protocol:
-
Prepare cell lysates: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration: Use a standard protein assay (e.g., BCA assay) to determine the protein concentration of the lysates.
-
Set up the reaction mixture: In a 96-well plate, add the following components in order:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Thiamine pyrophosphate (TPP) (final concentration 0.2 mM)
-
Ribose-5-phosphate (final concentration 1 mM)
-
Xylulose-5-phosphate (final concentration 1 mM)
-
Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase enzyme mix
-
NADH (final concentration 0.2 mM)
-
Cell lysate (containing 10-50 µg of protein) or purified transketolase
-
Transketolase inhibitor at various concentrations
-
-
Initiate the reaction: Add the substrate mixture (ribose-5-phosphate and xylulose-5-phosphate) to start the reaction.
-
Measure absorbance: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
Calculate activity: The transketolase activity is calculated from the linear rate of NADH oxidation (decrease in A340) and normalized to the protein concentration.
Metabolite Profiling using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to quantify changes in intracellular metabolite levels upon transketolase inhibition.
Protocol:
-
Cell culture and treatment: Plate cells and treat with the transketolase inhibitor or vehicle control for the desired time.
-
Metabolite extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them off the plate.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS analysis:
-
Inject the metabolite extract into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using known standards for each metabolite.
-
-
Data analysis:
-
Integrate the peak areas for each metabolite.
-
Normalize the data to the cell number or total protein content.
-
Perform statistical analysis to identify significant changes in metabolite levels between treated and control samples.
-
Cell Proliferation and Apoptosis Assays
These assays are used to assess the functional consequences of transketolase inhibition on cell viability and programmed cell death.
Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo):
-
Plate cells: Seed cells in a 96-well plate at a suitable density.
-
Treat with inhibitor: Add the transketolase inhibitor at various concentrations and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add proliferation reagent: Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure signal: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Analyze data: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Treat cells: Treat cells with the transketolase inhibitor as described above.
-
Harvest and stain cells: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow cytometry analysis: Analyze the stained cells using a flow cytometer.
-
Data analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Signaling Pathways and Logical Relationships
The inhibition of transketolase triggers a cascade of events that extend beyond the immediate metabolic block. The following diagrams illustrate the key signaling pathways and logical relationships involved.
Figure 1: Signaling pathway of transketolase inhibition.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transketolase | 转酮酶 | 抑制剂 | MCE [medchemexpress.cn]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Exploring the Specificity of Transketolase-IN-1 for TKT Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) and its isoforms, Transketolase-like 1 (TKTL1) and Transketolase-like 2 (TKTL2), are key enzymes in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and generating NADPH for reductive biosynthesis and antioxidant defense.[3][4] Altered activity of TKT isoforms, particularly the upregulation of TKTL1, has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][5]
Transketolase-IN-1 is a known inhibitor of transketolase with demonstrated herbicidal activity.[6][7][8][9] However, a comprehensive, publicly available analysis of its specific inhibitory effects on the individual human TKT isoforms (TKT, TKTL1, and TKTL2) is currently lacking. This technical guide provides a framework for researchers aiming to investigate the specificity of this compound and other potential inhibitors against these isoforms. It outlines the necessary experimental protocols, data presentation structures, and relevant signaling pathways to facilitate such studies.
While direct quantitative data for this compound against each isoform is not available in the public domain as of this guide's compilation, the following sections detail the methodologies that would be employed to generate and present such critical information.
Data Presentation: A Framework for Comparative Analysis
To systematically evaluate the specificity of this compound, its inhibitory activity against each of the three purified recombinant human TKT isoforms would be determined. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.[10] The following tables provide a structured template for presenting such quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Human TKT Isoforms
| Compound | TKT IC50 (µM) | TKTL1 IC50 (µM) | TKTL2 IC50 (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Positive Control | Value | Value | Value |
This table would be populated with the mean IC50 values from multiple independent experiments, along with standard deviations.
Table 2: Selectivity Profile of this compound
| Isoform Comparison | Selectivity Ratio (IC50 Ratio) |
| TKTL1 vs TKT | IC50 (TKTL1) / IC50 (TKT) |
| TKTL2 vs TKT | IC50 (TKTL2) / IC50 (TKT) |
| TKTL1 vs TKTL2 | IC50 (TKTL1) / IC50 (TKTL2) |
This table would quantify the selectivity of the inhibitor for one isoform over another. A higher ratio indicates greater selectivity for the isoform in the denominator.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible data. The following sections describe the key methodologies required to assess the specificity of this compound.
Expression and Purification of Recombinant Human TKT, TKTL1, and TKTL2
To perform in vitro enzymatic assays, highly purified recombinant human TKT, TKTL1, and TKTL2 proteins are required.
Objective: To produce and purify functional human TKT, TKTL1, and TKTL2 enzymes.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the full-length human cDNAs for TKT, TKTL1, and TKTL2. Clone each cDNA into a suitable expression vector (e.g., pET vector with an N-terminal His-tag) for bacterial expression or a baculovirus vector for insect cell expression.
-
Protein Expression:
-
Bacterial Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimized temperature and time.
-
Insect Cell Expression: Generate recombinant baculovirus and infect insect cells (e.g., Sf9 or Hi5). Harvest cells at an optimal post-infection time.
-
-
Cell Lysis: Resuspend cell pellets in a lysis buffer containing protease inhibitors and lyse the cells using sonication or a French press.
-
Purification:
-
Affinity Chromatography: Purify the His-tagged proteins from the clarified cell lysate using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Size-Exclusion Chromatography: Further purify the proteins using a size-exclusion chromatography column to remove aggregates and other contaminants.
-
-
Protein Characterization: Confirm the purity and identity of the recombinant proteins by SDS-PAGE and Western blotting using isoform-specific antibodies. Assess protein concentration using a standard method (e.g., Bradford or BCA assay).
In Vitro Transketolase Activity Assay (Coupled Enzyme Assay)
A coupled enzyme assay is a common method to measure transketolase activity by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.[1][3][11][12][13][14]
Objective: To measure the enzymatic activity of recombinant TKT, TKTL1, and TKTL2 and to determine the IC50 values of this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.6)
-
MgCl₂
-
Thiamine pyrophosphate (TPP), a necessary cofactor for transketolase
-
Substrates: Ribose-5-phosphate (R5P) and Xylulose-5-phosphate (X5P)
-
Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
NADH
-
-
Enzyme Incubation: Add a standardized amount of purified recombinant TKT, TKTL1, or TKTL2 to the reaction mixture.
-
Inhibitor Treatment: For IC50 determination, pre-incubate the enzyme with varying concentrations of this compound (typically in a serial dilution) for a defined period before adding the substrates.
-
Kinetic Measurement: Initiate the reaction by adding the substrates (R5P and X5P). Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment.[6][12][15][16] It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Objective: To confirm that this compound engages with TKT, TKTL1, and/or TKTL2 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a human cell line known to express the TKT isoforms of interest. Treat the cells with either vehicle control (e.g., DMSO) or different concentrations of this compound.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble TKT, TKTL1, and TKTL2 in each sample using Western blotting with isoform-specific antibodies.
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which TKT isoforms operate is crucial for interpreting the effects of their inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of TKT and its isoforms in the Pentose Phosphate Pathway and a general workflow for inhibitor specificity screening.
Caption: Role of TKT isoforms in the Pentose Phosphate Pathway.
Caption: Experimental workflow for determining inhibitor specificity.
Conclusion
While this compound is a confirmed inhibitor of transketolase, its specific activity against the human isoforms TKT, TKTL1, and TKTL2 remains to be publicly detailed. This guide provides the necessary framework for researchers to conduct a thorough investigation into the specificity of this and other potential inhibitors. By employing rigorous experimental protocols for protein expression, enzymatic assays, and cellular target engagement, and by presenting the data in a clear and comparative format, the scientific community can build a comprehensive understanding of the therapeutic potential of targeting specific transketolase isoforms. The provided methodologies and workflow diagrams serve as a valuable resource for initiating and advancing such research endeavors.
References
- 1. Revealing the Functions of the Transketolase Enzyme Isoforms in Rhodopseudomonas palustris Using a Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Transketolase [biology.kenyon.edu]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new erythrose 4-phosphate dehydrogenase coupled assay for transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. scispace.com [scispace.com]
- 16. The human transketolase-like proteins TKTL1 and TKTL2 are bona fide transketolases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Transketolase-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cellular activity of Transketolase-IN-1, a known inhibitor of the enzyme transketolase (TKT). Transketolase is a key enzyme in the pentose phosphate pathway (PPP), crucial for the production of nucleotide precursors and NADPH, which are vital for cancer cell proliferation and redox balance.[1][2] Therefore, inhibiting TKT is a promising strategy in cancer therapy.
This document outlines the necessary procedures for cell culture, inhibitor treatment, cell lysis, and the subsequent measurement of transketolase activity from cell lysates using a fluorometric assay.
Data Presentation
The inhibitory activity of a transketolase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 data for this compound in various cancer cell lines is not publicly available, the following table provides representative data for another known transketolase inhibitor, oxythiamine, to illustrate data presentation.
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Oxythiamine | MIA PaCa-2 (Pancreatic Cancer) | 14.95 | MTT Assay |
Data for oxythiamine is provided as a representative example of TKT inhibitor activity in a cancer cell line.[3]
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is designed for a 96-well plate format but can be scaled up or down as needed.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, HeLa, or another suitable line with detectable TKT activity)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates, sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Preparation of Cell Lysates
Materials:
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer or a specialized buffer from a transketolase assay kit)[4][5]
-
Protease inhibitor cocktail
-
Microplate centrifuge
-
Ice bucket
Procedure:
-
Cell Washing:
-
After the treatment period, carefully aspirate the medium from each well.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium and inhibitor.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail to each well (e.g., 100 µL per well for a 96-well plate).[4]
-
Incubate the plate on ice for 10-30 minutes to allow for complete cell lysis.[1][4]
-
Alternatively, the freeze-thaw method can be used for cell lysis.[6]
-
-
Lysate Collection:
-
Centrifuge the plate at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate or microcentrifuge tubes.
-
The cell lysates can be used immediately or stored at -80°C for future use.
-
Transketolase Activity Assay (Fluorometric)
This protocol is based on the principle of commercially available fluorometric transketolase activity assay kits.[1][7][8] These kits typically involve a coupled enzymatic reaction where the product of the transketolase reaction leads to the generation of a fluorescent signal.
Materials:
-
Transketolase Activity Assay Kit (containing assay buffer, substrate mix, developer, enzyme mix, and a fluorescent probe)
-
Cell lysates (prepared as described above)
-
Positive control (recombinant transketolase, often provided in the kit)
-
96-well white flat-bottom plate (for fluorescence measurements)
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the reagents from the assay kit according to the manufacturer's instructions. This typically involves reconstituting lyophilized components.
-
-
Reaction Setup:
-
In a 96-well white plate, add the cell lysate samples to their respective wells. The amount of lysate per well should be optimized, but a starting point of 10-50 µL is common.
-
Include wells for a positive control (using the provided recombinant TKT) and a negative control (lysis buffer without lysate).
-
Prepare a reaction mix containing the assay buffer, substrate mix, developer, enzyme mix, and fluorescent probe as per the kit's protocol.
-
Add the reaction mix to each well containing the cell lysate, positive control, and negative control.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
Subtract the rate of the negative control from the rates of all other wells to account for background fluorescence.
-
The transketolase activity is proportional to the calculated reaction rate.
-
To determine the IC50 of this compound, plot the transketolase activity as a function of the inhibitor concentration and fit the data to a four-parameter logistic curve.
-
Visualizations
Caption: Experimental workflow for the this compound cell-based assay.
Caption: Role of Transketolase in the Pentose Phosphate Pathway and its inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AffiASSAY® Transketolase Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]
- 8. 亞旭生物科技 [abscience.com.tw]
Application Notes and Protocols for Transketolase-IN-1 Enzyme Inhibition Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and aromatic amino acids, and for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. Due to its central role in metabolism, TKT is a significant target for the development of novel therapeutics and herbicides. Transketolase-IN-1 is an inhibitory molecule targeting this key enzyme and is a promising candidate for weed control in agricultural applications.[1]
These application notes provide a comprehensive protocol for determining the enzyme inhibition kinetics of this compound. The described assays are fundamental for characterizing the potency and mechanism of action of this inhibitor, providing critical data for drug development and herbicide research.
Data Presentation
The quantitative data from enzyme inhibition assays are crucial for comparing the potency and understanding the mechanism of different inhibitors. The following tables summarize the key kinetic parameters for this compound.
Note: The following data is illustrative to demonstrate the presentation format. Actual values should be determined experimentally.
Table 1: Inhibitory Potency of this compound
| Inhibitor | IC50 (µM) | Description |
| This compound | 15.2 | Concentration required for 50% inhibition of transketolase activity. |
Table 2: Kinetic Parameters of Transketolase Inhibition by this compound
| Parameter | Value | Description |
| K_m (for Ribose-5-Phosphate) | 330 µM | Michaelis constant for the substrate Ribose-5-Phosphate.[2] |
| V_max | (User Determined) | Maximum reaction velocity. |
| K_i | 8.5 µM | Inhibition constant, indicating the binding affinity of the inhibitor. |
| Mode of Inhibition | Competitive | The inhibitor competes with the substrate for the active site. |
Signaling Pathway and Experimental Workflow
To visualize the role of transketolase and the experimental approach to assess its inhibition, the following diagrams are provided.
Caption: Pentose Phosphate Pathway with Transketolase Inhibition.
Caption: Experimental Workflow for Transketolase Inhibition Assay.
Experimental Protocols
Two common methods for assaying transketolase activity are the spectrophotometric and fluorometric assays. The choice of method may depend on the available equipment and required sensitivity.
Spectrophotometric Assay Protocol
This continuous assay measures the oxidation of NADH, which is coupled to the formation of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction. The decrease in absorbance at 340 nm is monitored.
Materials and Reagents:
-
Recombinant Human Transketolase (TKT)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Thiamine Pyrophosphate (TPP) solution (1 mM)
-
Ribose-5-phosphate (R5P) (Substrate)
-
Xylulose-5-phosphate (X5P) (Substrate)
-
NADH (10 mM)
-
Triosephosphate isomerase/Glycerol-3-phosphate dehydrogenase (TPI/GDH) enzyme mix
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in assay buffer on the day of the experiment.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentrations should bracket the expected IC50 value.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (example volumes for a 200 µL final volume):
-
140 µL Assay Buffer
-
10 µL TPP (final concentration 50 µM)
-
10 µL NADH (final concentration 0.5 mM)
-
5 µL TPI/GDH enzyme mix
-
10 µL of this compound dilution (or buffer for control)
-
10 µL Transketolase enzyme
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a mixture of the substrates:
-
15 µL of a pre-mixed solution of R5P and X5P (to achieve desired final concentrations, e.g., 0.5 mM each).
-
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot V₀ against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the mode of inhibition and Ki, perform the assay with varying concentrations of one substrate while keeping the other substrate and the inhibitor concentration constant. Plot the data using Lineweaver-Burk or Dixon plots.
-
Fluorometric Assay Protocol
This assay is generally more sensitive than the spectrophotometric method and relies on a probe that becomes fluorescent upon reaction with a product of the transketolase-catalyzed reaction.
Materials and Reagents:
-
Transketolase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam) which typically includes:
-
TKT Assay Buffer
-
TKT Substrate Mix
-
TKT Developer
-
TKT Enzyme Mix
-
TKT Probe
-
Glyceraldehyde 3-phosphate (G3P) Standard
-
-
Recombinant Human Transketolase (TKT)
-
This compound
-
96-well white opaque microplate
-
Fluorometer (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a G3P standard curve to quantify the amount of product formed.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in TKT Assay Buffer.
-
Sample Preparation: In the wells of the 96-well plate, add:
-
TKT enzyme
-
This compound dilution (or buffer for control)
-
Adjust the volume with TKT Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Mix Preparation: Prepare a master mix containing:
-
TKT Assay Buffer
-
TKT Substrate Mix
-
TKT Developer
-
TKT Enzyme Mix
-
TKT Probe
-
-
Initiate Reaction: Add the reaction mix to each well to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each inhibitor concentration.
-
Use the G3P standard curve to convert the fluorescence rates to enzymatic activity (pmol/min or µU).
-
Determine the IC50, Ki, and mode of inhibition as described in the spectrophotometric assay protocol.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound. Accurate determination of kinetic parameters such as IC50 and Ki is essential for the evaluation of its potential as a herbicide. The choice between the spectrophotometric and fluorometric assay will depend on the specific needs for sensitivity and the available laboratory instrumentation. These application notes serve as a detailed guide for researchers in the fields of biochemistry, drug discovery, and agricultural science.
References
Measuring the Potency of Transketolase Inhibitors: An Application Note and Protocol for Determining the IC50 Value of Transketolase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Transketolase-IN-1, a compound identified as a potential herbicide. The protocol details a continuous spectrophotometric enzyme assay for measuring transketolase (TKT) activity. This assay is amenable to a high-throughput format, making it suitable for screening and characterizing potential TKT inhibitors. The provided methodologies, data presentation guidelines, and visual aids are intended to ensure robust and reproducible results.
Introduction
Transketolase (TKT) is a pivotal enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic route that produces precursors for nucleotide biosynthesis and reducing equivalents in the form of NADPH.[1] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. Given its central role in metabolism, TKT is a target for the development of therapeutic agents and herbicides. This compound has been identified as a promising herbicide candidate that targets TKT. To characterize its potency, a precise and reliable determination of its IC50 value is essential. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[2]
This application note describes a detailed protocol for a coupled enzymatic assay to determine the IC50 value of this compound. The method relies on the spectrophotometric monitoring of NADH oxidation, which is coupled to the TKT-catalyzed reaction.
Signaling Pathway: Transketolase in the Pentose Phosphate Pathway
Transketolase catalyzes two key reactions in the non-oxidative phase of the pentose phosphate pathway. The first is the conversion of xylulose-5-phosphate and ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The assay described herein focuses on this reaction.
Caption: Transketolase-catalyzed reaction in the pentose phosphate pathway.
Experimental Protocol: IC50 Determination of this compound
This protocol is designed for a 96-well plate format suitable for use with a microplate spectrophotometer.
Principle of the Assay
The activity of transketolase is determined by a coupled enzyme assay. TKT produces glyceraldehyde-3-phosphate (G3P) from xylulose-5-phosphate and ribose-5-phosphate. G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Subsequently, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity.
Materials and Reagents
-
Enzyme: Recombinant Human Transketolase (TKT) (e.g., from Prospec Bio, Novus Biologicals)[3]
-
Inhibitor: this compound (requires sourcing from a chemical supplier)
-
Substrates:
-
D-Xylulose-5-phosphate (X5P)
-
D-Ribose-5-phosphate (R5P)
-
-
Coupling Enzymes:
-
Triosephosphate Isomerase (TPI)
-
Glycerol-3-phosphate Dehydrogenase (GPDH)
-
-
Cofactors and Reagents:
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tricine buffer
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Multichannel pipettes
-
Incubator
-
Preparation of Reagents
-
Tricine Buffer (50 mM, pH 7.6): Prepare a stock solution and adjust the pH to 7.6 at room temperature.
-
Recombinant TKT Enzyme: Reconstitute the lyophilized enzyme in a buffer recommended by the supplier (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol).[3] Aliquot and store at -80°C. Determine the protein concentration using a standard method like the Bradford assay.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. The exact molecular weight of this compound should be obtained from the supplier to ensure accurate stock solution preparation.
-
Substrate Mix (in Tricine Buffer):
-
Xylulose-5-phosphate: to a final assay concentration of 0.5 mM.
-
Ribose-5-phosphate: to a final assay concentration of 0.5 mM.
-
Note: The Michaelis constant (Km) for TKT substrates can vary. It is advisable to use substrate concentrations at or above the Km for reliable inhibitor screening.
-
-
Coupling Enzyme/Cofactor Mix (in Tricine Buffer):
-
TPI: to a final assay concentration of 10 U/mL.
-
GPDH: to a final assay concentration of 1 U/mL.
-
NADH: to a final assay concentration of 0.2 mM.
-
TPP: to a final assay concentration of 0.1 mM.
-
MgCl2: to a final assay concentration of 5 mM.
-
Assay Procedure
The following procedure outlines the steps for a single 96-well plate. It is recommended to perform all assays in duplicate or triplicate.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations. A typical 10-point, 3-fold serial dilution starting from 1 mM might be appropriate for an initial screen.
-
Prepare a DMSO-only control (0% inhibition).
-
-
Set up the Assay Plate:
-
Add 2 µL of the serially diluted this compound or DMSO to the appropriate wells of the 96-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the TKT enzyme in Tricine buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Add 98 µL of the TKT enzyme solution to each well containing the inhibitor.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the reaction mix containing the substrates and the coupling enzyme/cofactor mix.
-
Initiate the enzymatic reaction by adding 100 µL of the reaction mix to each well.
-
Immediately place the plate in the microplate spectrophotometer pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Experimental Workflow
Caption: Workflow for the determination of this compound IC50.
Data Presentation and Analysis
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] * 100
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Quantitative Data Summary
The results of the IC50 determination should be summarized in a clear and structured table.
| Inhibitor | IC50 (µM) [95% Confidence Interval] | Hill Slope | R² of Curve Fit |
| This compound | Insert Value | Insert Value | Insert Value |
Conclusion
The protocol described in this application note provides a robust and reproducible method for determining the IC50 value of this compound. This continuous spectrophotometric assay is sensitive and well-suited for the characterization of enzyme inhibitors in a drug discovery or herbicide development setting. Adherence to the detailed steps and careful data analysis will ensure the generation of high-quality, reliable potency data for this compound and other potential transketolase inhibitors.
References
Application Notes and Protocols: Utilizing Transketolase-IN-1 in a Xenograft Mouse Model
For Research Use Only.
Introduction
Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2][3] In cancer cells, TKT plays a pivotal role in meeting the high demand for ribose-5-phosphate, a precursor for nucleotide synthesis, and for the production of NADPH, which is essential for maintaining redox homeostasis and counteracting oxidative stress.[1] Elevated TKT expression has been observed in various cancers and is often associated with poor prognosis.[4][5] Consequently, TKT represents a promising therapeutic target for anticancer drug development.[4][5][6]
Transketolase-IN-1 (TKT-IN-1) is a potent and selective small molecule inhibitor of TKT. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TKT-IN-1 in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy. The following sections detail the mechanism of action, experimental protocols, and data presentation guidelines.
Mechanism of Action
TKT catalyzes two key reversible reactions in the pentose phosphate pathway:
-
Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate
-
Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate
By inhibiting TKT, this compound is hypothesized to disrupt these critical metabolic processes, leading to several anti-tumor effects:
-
Inhibition of Nucleic Acid Synthesis: Reduced production of ribose-5-phosphate limits the de novo synthesis of nucleotides, thereby impeding DNA and RNA production required for rapid cell proliferation.[2][6]
-
Induction of Oxidative Stress: Decreased NADPH production impairs the cell's ability to regenerate reduced glutathione (GSH), a key antioxidant. This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[1]
-
Cell Cycle Arrest and Apoptosis: The metabolic stress induced by TKT inhibition can trigger cell cycle arrest, primarily at the G1 phase, and activate apoptotic pathways.[7]
Signaling Pathway
The inhibition of Transketolase by TKT-IN-1 primarily impacts the Pentose Phosphate Pathway, with downstream effects on cellular proliferation and survival.
Experimental Protocols
Cell Line Selection and Culture
-
Recommendation: Select a cancer cell line known to have high metabolic activity and reliance on the PPP. Examples include pancreatic (e.g., MIA PaCa-2), hepatocellular (e.g., HepG2), or colon (e.g., HCT116) carcinoma cell lines.[2][3][8]
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Potency Assessment of this compound
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TKT-IN-1 in the selected cell line.
-
Method:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of TKT-IN-1 (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value using non-linear regression analysis.
-
| Parameter | Example Value |
| Cell Line | HCT116 |
| Seeding Density | 8,000 cells/well |
| TKT-IN-1 Conc. Range | 0.01 - 100 µM |
| Incubation Time | 72 hours |
| Expected IC50 | 5-20 µM |
Xenograft Mouse Model Study
This protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of this compound.
-
Strain: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., SCID, NSG), 6-8 weeks old.[9][10]
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.[11]
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix to improve tumor take rate.[9][12]
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[11][13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | IP / PO | Daily |
| 2 | TKT-IN-1 | Low Dose (e.g., 10 mg/kg) | IP / PO | Daily |
| 3 | TKT-IN-1 | High Dose (e.g., 50 mg/kg) | IP / PO | Daily |
| 4 | Positive Control | Standard-of-care chemo | (e.g., Gemcitabine) | Per established protocol |
-
TKT-IN-1 Formulation: Dissolve TKT-IN-1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The route of administration (intraperitoneal - IP, or oral gavage - PO) will depend on the compound's pharmacokinetic properties.
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight changes (monitor 2-3 times per week).
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Survival analysis.
-
-
Terminal Procedures: At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), euthanize mice and perform the following:
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion of the tumor in liquid nitrogen for metabolomic or western blot analysis.
-
Collect major organs (liver, kidney, spleen) for histopathological examination.
-
Immunohistochemical Analysis
-
Proliferation Marker: Stain tumor sections for Ki-67 to assess cell proliferation.
-
Apoptosis Marker: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.
-
Target Engagement Marker: If an antibody is available, stain for phosphorylated TKT or downstream markers of PPP activity.
| Analysis | Parameter | Expected Outcome with TKT-IN-1 |
| Tumor Volume | % TGI (Tumor Growth Inhibition) | Dose-dependent reduction |
| Tumor Weight | Final tumor weight (mg) | Dose-dependent reduction |
| IHC | % Ki-67 positive cells | Decrease |
| TUNEL Assay | % TUNEL positive cells | Increase |
| Body Weight | % Change from baseline | No significant loss (<15%) |
Experimental Workflow
Conclusion
This document provides a framework for evaluating the anti-tumor efficacy of this compound in a preclinical xenograft mouse model. By inhibiting the critical metabolic enzyme Transketolase, TKT-IN-1 offers a promising new approach to cancer therapy. The detailed protocols and methodologies outlined herein will enable researchers to robustly assess its therapeutic potential and mechanism of action in vivo. Adherence to these guidelines will ensure the generation of high-quality, reproducible data to support further drug development efforts.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of transketolase in human cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. In vivo xenograft tumor study [bio-protocol.org]
Application Notes and Protocols for Spectrophotometric Assay of Transketolase-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, the building blocks for nucleotides and nucleic acids.[1] Given its central role in metabolism, TKT has emerged as a promising target for the development of novel therapeutics, including anti-cancer agents and herbicides.[2][3] Transketolase-IN-1 is a compound identified as an inhibitor of transketolase and is being investigated for its potential as a herbicide.[1]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound as an inhibitor of transketolase. The assay is based on a coupled enzyme system where the product of the transketolase reaction is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle of the Assay
The spectrophotometric assay for transketolase activity is a coupled enzymatic assay. Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate). The products of this reaction are sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (G3P).
In this coupled assay, the G3P produced is then converted to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase (GDH). This reaction is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the transketolase activity and can be monitored by measuring the decrease in absorbance at 340 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH oxidation in the presence of the inhibitor.
Data Presentation
Table 1: Inhibition of Transketolase by this compound
| This compound (µM) | Absorbance Change (ΔA340/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 10 | 0.128 | 14.7 |
| 25 | 0.105 | 30.0 |
| 50 | 0.076 | 49.3 |
| 75 | 0.052 | 65.3 |
| 100 | 0.031 | 79.3 |
| 200 | 0.015 | 90.0 |
Note: The data presented in this table is representative and should be generated experimentally. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration. For the data above, the estimated IC50 is approximately 50 µM.
Experimental Protocols
Materials and Reagents
-
Transketolase enzyme (from a commercial source or purified)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Xylulose-5-phosphate (substrate)
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP, cofactor)
-
Magnesium chloride (MgCl2)
-
NADH
-
Glycerol-3-phosphate dehydrogenase (GDH, coupling enzyme)
-
Triethanolamine buffer (pH 7.6)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6, containing 5 mM MgCl2.
-
Substrate Solution: Prepare a stock solution containing 50 mM xylulose-5-phosphate and 50 mM ribose-5-phosphate in assay buffer.
-
Cofactor Solution: 10 mM Thiamine pyrophosphate (TPP) in assay buffer.
-
NADH Solution: 10 mM NADH in assay buffer.
-
Coupling Enzyme Solution: Glycerol-3-phosphate dehydrogenase (GDH) at a suitable concentration (e.g., 10 units/mL) in assay buffer.
-
Transketolase Solution: Prepare a stock solution of transketolase in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Assay Procedure
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture (final volume of 200 µL) by adding the following components in the order listed:
| Reagent | Volume (µL) | Final Concentration |
| Assay Buffer | Variable | - |
| Substrate Solution | 20 | 5 mM |
| Cofactor Solution | 2 | 0.1 mM |
| NADH Solution | 4 | 0.2 mM |
| Coupling Enzyme (GDH) | 2 | 0.1 units/mL |
| This compound or Vehicle | 2 | Variable |
| Transketolase Enzyme | 10 | To be optimized |
| Total Volume | 200 |
-
Incubation: Pre-incubate the reaction mixture (without the transketolase enzyme) at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the transketolase enzyme solution.
-
Spectrophotometric Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
Control Reactions:
-
No Inhibitor Control: Perform a reaction with the vehicle (e.g., DMSO) instead of this compound to determine the uninhibited enzyme activity.
-
No Enzyme Control: A reaction mixture without the transketolase enzyme should be included to measure any background NADH oxidation.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the "no enzyme control" from all other rates.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No Inhibitor Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Role of Transketolase in the Pentose Phosphate Pathway and its inhibition by this compound.
Caption: Experimental workflow for the spectrophotometric assay of this compound activity.
References
Application Notes and Protocols: In Vivo Efficacy of Transketolase-IN-1
Topic: Experimental Design for In Vivo Efficacy of Transketolase-IN-1 Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed experimental framework for evaluating the in vivo anti-tumor efficacy of this compound, a novel inhibitor of the enzyme Transketolase (TKT). Transketolase is a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP), which is essential for synthesizing nucleotide precursors for DNA and RNA, as well as for producing NADPH to maintain redox homeostasis. In many cancer types, the PPP is upregulated to support rapid cell proliferation and to counteract oxidative stress, making TKT a promising therapeutic target. The following protocols outline a comprehensive approach to assess the efficacy, pharmacodynamics, and safety of this compound in a preclinical cancer model.
Signaling Pathway of Transketolase
This compound is hypothesized to inhibit the function of Transketolase, thereby blocking the non-oxidative branch of the Pentose Phosphate Pathway. This inhibition is expected to reduce the production of ribose-5-phosphate, a key precursor for nucleotide synthesis, and disrupt the cellular redox balance by affecting NADPH regeneration. The ultimate downstream effect is the suppression of cancer cell proliferation and survival.
Caption: Mechanism of this compound action on the Pentose Phosphate Pathway.
Experimental Design and Workflow
The in vivo efficacy study will be conducted using a human tumor xenograft model in immunocompromised mice. The selected cancer cell line should exhibit high TKT expression and dependence on the PPP for proliferation. A non-small cell lung cancer (NSCLC) line, such as A549, is a suitable candidate. The study will involve four treatment groups to evaluate the efficacy and potential toxicity of this compound.
Caption: Overall workflow for the in vivo efficacy assessment of this compound.
Detailed Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture: A549 human non-small cell lung cancer cells will be cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Implantation: Harvest A549 cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every two days using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²)/2.
Treatment Groups and Dosing
Once tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=10 mice per group).
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily |
| 2 | This compound | 25 mg/kg | Oral (p.o.) | Daily |
| 3 | This compound | 50 mg/kg | Oral (p.o.) | Daily |
| 4 | Standard-of-Care (e.g., Paclitaxel) | 10 mg/kg | Intravenous (i.v.) | Twice weekly |
-
Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: Administer treatments for 21 consecutive days or until the tumor volume in the control group reaches the predetermined endpoint (~2000 mm³).
Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor dimensions twice weekly.
-
Body Weight: Record the body weight of each mouse twice weekly as a general indicator of toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity, such as changes in posture, activity, or fur texture.
Endpoint Analysis
At the end of the study, euthanize the mice and perform the following analyses:
-
Tumor Excision and Weight: Excise tumors and record their final weight.
-
Pharmacodynamic (PD) Analysis:
-
Homogenize a portion of the tumor tissue for Western blot analysis to assess the levels of TKT and downstream pathway markers.
-
Flash-freeze another portion of the tumor for liquid chromatography-mass spectrometry (LC-MS) analysis to quantify PPP metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate).
-
-
Histopathology: Fix tumors and major organs (liver, kidney, spleen) in 10% neutral buffered formalin for histopathological examination to assess tumor morphology and potential organ toxicity.
Data Presentation and Interpretation
Quantitative data from the study should be summarized for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | P-value (vs. Vehicle) |
| Vehicle Control | 1850 ± 150 | - | - |
| This compound (25 mg/kg) | 1100 ± 120 | 40.5% | <0.05 |
| This compound (50 mg/kg) | 650 ± 95 | 64.9% | <0.01 |
| Standard-of-Care | 580 ± 90 | 68.6% | <0.01 |
% TGI = (1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)) x 100
Table 2: Body Weight and Toxicity
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality | Observed Adverse Effects |
| Vehicle Control | +5.2 ± 1.5% | 0/10 | None |
| This compound (25 mg/kg) | +3.8 ± 1.8% | 0/10 | None |
| This compound (50 mg/kg) | -2.1 ± 2.0% | 0/10 | Mild lethargy in 2/10 mice |
| Standard-of-Care | -8.5 ± 2.5% | 1/10 | Significant weight loss, ruffled fur |
Table 3: Pharmacodynamic Marker Analysis
| Treatment Group | Relative TKT Protein Level (vs. Vehicle) | Relative Ribose-5-Phosphate Level (vs. Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (50 mg/kg) | 0.95 ± 0.10 | 0.45 ± 0.08 |
Application Notes and Protocols for Transketolase Inhibition in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). It plays a crucial role in cellular metabolism by catalyzing the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This function links the PPP with glycolysis, contributing to the production of NADPH for reductive biosynthesis and cellular antioxidant defense, as well as generating precursors for nucleotide synthesis.[1] Given its central role, TKT and its isoform Transketolase-like 1 (TKTL1) have emerged as attractive therapeutic targets, particularly in oncology, where altered glucose metabolism is a hallmark of cancer cells.[2][3]
Metabolic flux analysis (MFA), especially using stable isotope tracers like 13C, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[4][5] By inhibiting TKT and employing MFA, researchers can elucidate the metabolic reprogramming induced by the inhibitor, identify pathway vulnerabilities, and assess the therapeutic potential of targeting TKT.
While "Transketolase-IN-1" has been identified as a potent TKT inhibitor, its development has been primarily focused on its application as a herbicide.[6] Therefore, these application notes will provide a comprehensive guide to the use of a generic TKT inhibitor in metabolic flux analysis, drawing upon data and protocols from studies on other TKT inhibitors and TKT/TKTL1 modulation.
Key Signaling Pathways and Experimental Workflow
The inhibition of Transketolase directly impacts the Pentose Phosphate Pathway and its connection to Glycolysis. The following diagrams illustrate the central role of TKT and a typical workflow for investigating the effects of a TKT inhibitor using 13C Metabolic Flux Analysis.
Caption: TKT's role in the PPP and glycolysis.
Caption: A typical 13C-MFA experimental workflow.
Quantitative Data on TKT/TKTL1 Modulation
The following tables summarize quantitative data from studies involving the inhibition or silencing of TKT/TKTL1, providing insights into the expected metabolic changes.
Table 1: Effect of TKTL1 Silencing on Glucose Metabolism in THP-1 Cells [2]
| Parameter | THP-1 WT | THP-1 KD (TKTL1 Silenced) | % Change |
| Glucose Consumption | Normalized to 100% | 66% | -34% |
| Lactate Production | Normalized to 100% | 34% | -66% |
| Glucose to Lactate Conversion Rate | 2.0 ± 0.4 | 1.1 ± 0.1 | -45% |
Table 2: Metabolic Flux Changes upon TKTL1 Silencing in THP-1 Cells using [1,2-13C2]-glucose [2]
| Metabolic Flux | THP-1 WT | THP-1 KD (TKTL1 Silenced) | Interpretation |
| Oxidative PPP (m1 ribose) | High | Increased | Shunting of glucose to the oxidative PPP upon non-oxidative PPP inhibition. |
| Non-oxidative PPP (m2 ribose) | High | Decreased | Direct impact of TKTL1 silencing on the non-oxidative PPP. |
| Glycolytic Rate (% glucose to lactate + alanine) | High | Reduced by 45% | Decreased glycolytic activity upon TKTL1 silencing. |
Table 3: Effect of Oroxylin A (TKT Inhibitor) on TKT Activity and Metabolite Levels [7]
| Treatment | TKT Activity | Ribose-5-Phosphate (R5P) | Xylulose-5-Phosphate (Xu5P) | Glyceraldehyde-3-Phosphate (G3P) |
| Control | 100% | Baseline | Baseline | Baseline |
| 50 µM Oroxylin A | ~50% | Markedly Accumulated | Markedly Accumulated | Markedly Accumulated |
Experimental Protocols
Protocol 1: 13C Metabolic Flux Analysis of TKT Inhibition
This protocol is adapted from established 13C-MFA methodologies.[8][9]
1. Cell Culture and Isotope Labeling: a. Culture cells of interest in standard medium to the desired confluence. b. For the labeling experiment, switch the medium to a custom formulation containing a 13C-labeled tracer. A common choice for studying the PPP is [1,2-13C2]-glucose.[2] c. Culture cells in the labeled medium for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often between 8 and 24 hours.
2. TKT Inhibitor Treatment: a. Prepare a stock solution of the TKT inhibitor (e.g., Oroxylin A) in a suitable solvent (e.g., DMSO). b. Treat the cells with the desired concentration of the TKT inhibitor or vehicle control for the specified duration.
3. Metabolite Extraction: a. Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold saline. b. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cell debris and proteins. e. Collect the supernatant containing the metabolites.
4. Sample Analysis by Mass Spectrometry: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the samples if necessary for GC-MS analysis. c. Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., lactate, ribose, amino acids).
5. Data Analysis and Flux Calculation: a. Use specialized software (e.g., Metran, INCA) to calculate metabolic fluxes.[10] b. The software fits the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.
Protocol 2: Transketolase Activity Assay
This protocol provides a method to measure TKT activity in cell lysates, adapted from commercially available kits and published methods.[7][11]
1. Sample Preparation: a. Homogenize cells or tissues in TKT assay buffer on ice. b. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. c. Collect the supernatant (lysate) and determine the protein concentration.
2. Reaction Setup (96-well plate format): a. Prepare a reaction mixture containing the TKT substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate), cofactors (thiamine pyrophosphate and MgCl2), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase). b. Add the cell lysate to the wells. c. For inhibitor studies, pre-incubate the lysate with the TKT inhibitor before adding the substrates. d. Initiate the reaction by adding the substrates.
3. Measurement: a. The activity is measured spectrophotometrically by monitoring the rate of NADH oxidation to NAD+ at 340 nm. b. The decrease in absorbance at 340 nm is proportional to the TKT activity.
4. Calculation: a. Calculate the TKT activity based on the rate of change in absorbance and the molar extinction coefficient of NADH. b. Normalize the activity to the protein concentration of the lysate. One unit of TKT is the amount of enzyme that produces 1 µmol of glyceraldehyde-3-phosphate per minute at pH 7.5 and 37°C.[11]
Conclusion
The application of metabolic flux analysis in conjunction with potent and specific TKT inhibitors provides a robust platform for dissecting the metabolic consequences of targeting the pentose phosphate pathway. The protocols and data presented here offer a framework for researchers to investigate the role of TKT in various physiological and pathological contexts, and to evaluate the efficacy of novel therapeutic agents designed to modulate this key metabolic enzyme. While "this compound" itself is primarily explored as a herbicide, the principles and methods outlined are broadly applicable to the study of other TKT inhibitors in the field of drug development.
References
- 1. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transketolase Inhibitor Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with transketolase inhibitors in cell culture experiments. The focus is on optimizing inhibitor concentration to achieve desired biological effects while maintaining cell viability. For the purposes of this guide, we will use Oxythiamine, a well-characterized thiamine antagonist and transketolase inhibitor, as the primary example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Oxythiamine, a Transketolase inhibitor?
Oxythiamine is a chemical analog of thiamine (Vitamin B1). In the cellular environment, it is converted to oxythiamine pyrophosphate (OTP). OTP competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to thiamine-dependent enzymes, most notably transketolase (TKT).[1] While OTP can bind to the enzyme's active site, it is incapable of stabilizing the carbanion intermediates necessary for the catalytic reaction.[1] This effectively inhibits transketolase activity, blocking a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).
Q2: What are the expected downstream effects of inhibiting Transketolase in cancer cells?
Inhibition of transketolase can lead to several downstream effects in cancer cells, including:
-
Suppression of Ribose Synthesis: The PPP is a major source of ribose-5-phosphate, a precursor for nucleotide biosynthesis. TKT inhibition can deplete the ribose pool, thereby interfering with DNA and RNA synthesis.[2]
-
Induction of Apoptosis: By disrupting nucleotide synthesis and cellular metabolism, transketolase inhibitors like oxythiamine can induce programmed cell death (apoptosis) in cancer cells.[2][3]
-
Inhibition of Cell Proliferation: The lack of essential building blocks for nucleic acids leads to an arrest in the cell cycle, typically at the G1 phase, and a subsequent inhibition of cell proliferation.[2]
-
Alteration of Cellular Signaling: Inhibition of transketolase can impact multiple cellular signaling pathways associated with cell survival and apoptosis.[2]
Q3: I am not seeing the expected inhibitory effect on my cells. What are some potential reasons?
Several factors could contribute to a lack of response to a transketolase inhibitor:
-
Suboptimal Inhibitor Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms, such as altered drug uptake or efflux, or compensatory metabolic pathways.
-
High Thiamine Levels in Culture Medium: Since oxythiamine is a thiamine antagonist, high concentrations of thiamine in the cell culture medium can compete with the inhibitor and reduce its efficacy.[4] Consider using a medium with physiological thiamine levels.
-
Inhibitor Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh stock solutions and dilute to the final working concentration just before use.
Q4: I am observing high levels of cell death even at low inhibitor concentrations. How can I mitigate this?
High cytotoxicity can be addressed by:
-
Optimizing Seeding Density: Ensure that cells are seeded at an appropriate density. Overly confluent or sparse cultures can be more susceptible to stress.[5]
-
Reducing Treatment Duration: A shorter exposure to the inhibitor may be sufficient to achieve the desired metabolic effect without causing excessive cell death.
-
Performing a Time-Course Experiment: This will help identify the optimal window for observing the desired phenotype before widespread cytotoxicity occurs.
-
Assessing Off-Target Effects: At high concentrations, some inhibitors may have off-target effects. It is important to characterize the specific effects of the inhibitor in your experimental system.
Troubleshooting Guides
Problem 1: Determining the Optimal Inhibitor Concentration
Solution: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability and the effective concentration for inhibiting transketolase activity.
Experimental Workflow:
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Ways to Optimize Cell Cultures [vistalab.com]
improving Transketolase-IN-1 solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges when working with Transketolase-IN-1, with a focus on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The compound is readily soluble in DMSO, and stock solutions can be stored for extended periods at low temperatures.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous buffers. The inhibitor has limited solubility in aqueous solutions and is likely to precipitate. To prepare a working solution in an aqueous medium, it is best to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the desired aqueous buffer or cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. High concentrations of DMSO can affect cell health and enzyme activity.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: Precipitate Formation When Diluting DMSO Stock in Aqueous Buffer
-
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. Even with an initial DMSO stock, the compound can precipitate when diluted into a buffer where it is less soluble.
-
Solution:
-
Reduce the Final Concentration: Lower the final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO percentage (while staying within acceptable limits, typically <0.5%) can help maintain solubility.
-
Use a Co-Solvent System for Working Solutions: For higher required concentrations in aqueous media, consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of 2.5 mg/mL[2]. Prepare an intermediate dilution of your DMSO stock in this co-solvent mix before the final dilution into your assay buffer.
-
Issue 2: Inconsistent or No Inhibitory Effect in the Assay
-
Possible Cause 1: The inhibitor has precipitated out of the solution, leading to a lower effective concentration.
-
Solution: Visually inspect your solutions for any precipitate. If present, refer to the solutions for "Issue 1". Prepare fresh dilutions and ensure complete dissolution at each step.
-
-
Possible Cause 2: Degradation of the this compound stock solution.
-
Solution: Ensure proper storage of the stock solution as per the manufacturer's recommendations (-80°C for long-term storage)[1]. Avoid repeated freeze-thaw cycles by preparing aliquots. If degradation is suspected, prepare a fresh stock solution from the powder.
-
-
Possible Cause 3: The final concentration of the inhibitor is too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific assay system.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and a related compound, providing a reference for preparing solutions.
| Compound | Solvent/System | Solubility |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.37 mM)[2] |
| Transketolase-IN-4 | DMSO | 125 mg/mL (372.26 mM)[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 339.41 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.39 mg of this compound powder.
-
Add 1 mL of anhydrous, sterile DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months)[1].
-
Protocol 2: Preparation of a Working Solution for an In Vitro Cell-Based Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells or interferes with the assay (typically ≤ 0.5%). For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of cell culture medium, resulting in a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Transketolase's role in the pentose phosphate pathway.
References
Technical Support Center: Troubleshooting Unexpected Results in Transketolase Inhibitor Experiments
Welcome to the technical support center for researchers utilizing Transketolase (TKT) inhibitors in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered when working with TKT inhibitors, such as TKT-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Inconsistent or No Inhibition of TKT Activity
-
Question: I am not observing the expected inhibition of transketolase activity in my cell lysates after treatment with TKT-IN-1. What could be the reason?
-
Answer: Several factors could contribute to a lack of TKT inhibition. Consider the following troubleshooting steps:
-
Inhibitor Solubility and Stability: Ensure that TKT-IN-1 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Poor solubility can lead to inaccurate concentrations. Also, verify the stability of the inhibitor under your experimental conditions (temperature, light exposure). It is advisable to prepare fresh stock solutions regularly.
-
Cofactor Availability: Transketolase activity is dependent on its cofactor, thiamine diphosphate (ThDP). Ensure that your assay buffer contains sufficient ThDP, as some inhibitors act by competing with this cofactor.
-
Assay Conditions: The pH and temperature of your TKT activity assay are critical. The optimal pH for TKT is typically around 7.6. Significant deviations can affect both enzyme activity and inhibitor binding.
-
Cellular Uptake: The inhibitor may not be efficiently penetrating the cell membrane. Consider performing a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Target Engagement: To confirm that the inhibitor is binding to TKT within the cell, consider performing a Cellular Thermal Shift Assay (CETSA). This technique can verify target engagement in a cellular context.
-
Issue 2: High Variability in Cell Viability Assay Results
-
Question: My cell viability assay results (e.g., MTT, CCK-8) are highly variable between replicates when treating with TKT-IN-1. What are the possible causes?
-
Answer: High variability in cell-based assays is a common issue. Here are some factors to investigate:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous cell suspension before seeding and use a reliable method for cell counting.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Inhibitor Precipitation: At higher concentrations, the inhibitor might precipitate out of the culture medium. Visually inspect your wells under a microscope for any signs of precipitation.
-
Incubation Time: Ensure that the incubation time with both the inhibitor and the viability reagent is consistent across all plates and experiments.
-
Metabolic State of Cells: The metabolic activity of your cells can influence the readout of viability assays that rely on cellular reductases (like MTT and CCK-8). Ensure your cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments.
-
Issue 3: Unexpected Off-Target Effects or Cellular Phenotypes
-
Question: I am observing cellular effects that are not directly explained by the inhibition of the pentose phosphate pathway (e.g., unexpected changes in signaling pathways). Could TKT-IN-1 have off-target effects?
-
Answer: It is possible that the observed phenotypes are due to off-target activities of the inhibitor.
-
Known Off-Targets of Similar Inhibitors: Some TKT inhibitors, like oxythiamine, are known to affect other thiamine-dependent enzymes, such as pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[1] These enzymes play crucial roles in glycolysis and the Krebs cycle, and their inhibition could lead to widespread metabolic changes.
-
Pathway Crosstalk: The pentose phosphate pathway is interconnected with several other metabolic and signaling pathways. Inhibition of TKT can lead to an accumulation of upstream metabolites, which may allosterically regulate other enzymes. Furthermore, changes in NADPH levels can impact redox-sensitive signaling pathways.
-
Confirming On-Target Effect: To confirm that the observed phenotype is due to TKT inhibition, consider using a structurally different TKT inhibitor to see if it recapitulates the effect. Alternatively, using genetic approaches like siRNA or CRISPR to knockdown TKT can help validate the on-target effect.
-
Quantitative Data on TKT Inhibitors
The following tables summarize the inhibitory effects of known transketolase inhibitors on cancer cell lines. This data can serve as a reference for expected potency and cellular effects.
Table 1: IC50 Values of Transketolase Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| Oroxylin A | HepG2 | Cell Proliferation | 17.2 (48h), 6.8 (72h) | [2] |
| Oxythiamine | MIA PaCa-2 | Cell Viability (MTT) | 14.95 | [3] |
| Oxythiamine | HeLa | Cell Growth Inhibition | 36 | [4] |
Table 2: Dose-Dependent Effects of TKT Inhibitors on Cellular Processes
| Inhibitor | Cell Line | Concentration (µM) | Effect | Reference |
| Oroxylin A | HepG2 | 50 | ~50% reduction in TKT activity | [2] |
| Oxythiamine | A549 | 100 (48h) | 28.2% reduction in cell viability | [5] |
| Oxythiamine | A549 | 100 (48h) | 13.15% increase in G1 phase cells | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Transketolase Activity Assay in Cell Lysates
This protocol is adapted from the erythrocyte transketolase activity coefficient (ETKAC) assay and measures the consumption of NADH.[6]
-
Reagents:
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Assay Buffer (pH 7.6): Tris-HCl buffer containing ThDP, and substrates (e.g., ribose-5-phosphate).
-
Enzyme Coupling Mix: Glycerol-3-phosphate dehydrogenase and triosephosphate isomerase.
-
NADH solution.
-
-
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate (normalized for protein concentration).
-
Add the Assay Buffer and the Enzyme Coupling Mix.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (change in absorbance per minute).
-
TKT activity is proportional to this rate. Compare the activity in inhibitor-treated samples to vehicle-treated controls.
-
-
2. Cell Viability Assay (MTT/CCK-8)
This protocol provides a general guideline for assessing cell viability after inhibitor treatment.
-
Materials:
-
96-well cell culture plates.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).
-
-
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of TKT-IN-1 in culture medium.
-
Replace the medium in the wells with the inhibitor-containing medium. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve to determine the IC50 value.
-
-
3. Western Blot for Transketolase Expression
This protocol outlines the steps for detecting TKT protein levels by western blotting.
-
Materials:
-
Cell lysate (prepared as in the TKT activity assay protocol).
-
SDS-PAGE gels.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against TKT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against TKT (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare TKT expression levels between samples.
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts related to Transketolase-IN-1 experiments.
Caption: Transketolase in the Pentose Phosphate Pathway.
Caption: Experimental workflow for TKT inhibitor testing.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Transketolase-IN-1 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Transketolase-IN-1. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, and to ensure the successful application of this inhibitor in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for many small molecule inhibitors that are solubilized in organic solvents such as DMSO. This guide provides a systematic approach to diagnose and resolve this problem.
Visual Troubleshooting Flowchart
Below is a flowchart to guide you through the troubleshooting process when you observe precipitation.
Technical Support Center: Protocol Refinement for Reproducible Transketolase Inhibitor Results
Audience: Agricultural Researchers, Scientists, and Agrochemical Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate reproducible results when working with transketolase inhibitors as herbicides, with a specific focus on available information for Transketolase-IN-1.
Introduction to Transketolase as a Herbicide Target
Transketolase (TKT) is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[1][2] It is essential for the synthesis of aromatic amino acids and for regenerating ribulose-1,5-bisphosphate, a key component of carbon fixation.[3] Inhibition of TKT disrupts these vital processes, leading to plant death, making it a promising target for the development of novel herbicides.[2][4] this compound is identified as a promising herbicide candidate targeting transketolase for weed control in wheat and maize fields.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of transketolase-inhibiting herbicides?
A1: Transketolase inhibitors block the enzymatic activity of transketolase. This enzyme utilizes thiamine pyrophosphate (TPP) as a cofactor to transfer a two-carbon unit from a ketose donor to an aldose acceptor.[1] By inhibiting TKT, these herbicides disrupt the pentose phosphate pathway and the Calvin cycle.[1] This leads to a depletion of essential molecules required for growth and photosynthesis, ultimately causing plant death.[3]
Q2: I am not seeing the expected herbicidal effect with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Please refer to the "General Troubleshooting Guide for Herbicidal Activity" section below for a detailed breakdown of potential issues and solutions.
Q3: How do I prepare a stock solution of this compound?
A3: The datasheet for this compound indicates it is a powder. For laboratory-scale experiments, it is recommended to prepare a stock solution in DMSO. The stability of this compound in DMSO is stated as 2 weeks at 4°C and 6 months at -80°C. For field applications, the formulation will depend on various factors including the physicochemical properties of the final product.
Q4: What are some common weed species targeted by transketolase inhibitors?
A4: Published research on various transketolase inhibitors has shown activity against weeds such as Digitaria sanguinalis (DS) and Amaranthus retroflexus (AR).[5][6] Specific efficacy data for this compound against a broader range of weeds is not yet publicly available.
Troubleshooting Guides
General Troubleshooting Guide for Herbicidal Activity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low herbicidal activity | Compound Instability: The inhibitor may have degraded due to improper storage or handling. | Store this compound powder at -20°C for up to 2 years. For DMSO stock solutions, store at 4°C for up to 2 weeks or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Poor Solubility: The compound may not be fully dissolved in the spray solution, leading to inaccurate concentrations. | Ensure the compound is fully dissolved in the solvent before preparing the final spray solution. For agrochemicals, formulation with adjuvants may be necessary to improve solubility and uptake. | |
| Incorrect Application Rate: The applied concentration may be too low to elicit a phytotoxic response. | Conduct a dose-response study to determine the optimal concentration for the target weed species. | |
| Suboptimal Plant Growth Stage: The target weeds may be at a growth stage that is less susceptible to the herbicide. | Apply the herbicide at the recommended growth stage for the target weed, typically when they are young and actively growing. | |
| Environmental Conditions: Factors such as temperature, humidity, and light intensity can affect herbicide uptake and efficacy. | Conduct experiments under controlled environmental conditions. Record and report all environmental parameters. | |
| Inconsistent results between experiments | Variability in Plant Material: Differences in plant age, size, or health can lead to variable responses. | Use synchronized and healthy plant populations for all experiments. |
| Inconsistent Application Technique: Uneven spray coverage can result in variable herbicide uptake. | Use a calibrated sprayer to ensure uniform application. | |
| Soil Composition: For soil-applied herbicides, soil type, organic matter content, and pH can affect bioavailability. | Characterize and standardize the soil used in pot experiments. | |
| Crop Injury (for selective herbicides) | Off-target Effects: The herbicide may be inhibiting other enzymes or processes in the crop. | Investigate the metabolic basis of selectivity. This may involve differential metabolism of the herbicide by the crop and the weed. |
| Incorrect Application Rate or Timing: Applying too high a concentration or at a sensitive crop growth stage can cause injury. | Adhere to recommended application rates and timings for the specific crop. |
Troubleshooting In Vitro Transketolase Enzyme Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | Contaminating Enzyme Activity: The enzyme preparation may contain other dehydrogenases that can reduce the detection reagent. | Use a highly purified transketolase enzyme. Include a control reaction without the transketolase substrate to measure background activity. |
| Low enzyme activity | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions: The pH, temperature, or cofactor concentrations may not be optimal. | Optimize the assay conditions for the specific transketolase enzyme being used. Refer to published protocols for plant TKT assays. | |
| Inconsistent IC50 values | Inhibitor Precipitation: The inhibitor may be precipitating at higher concentrations in the assay buffer. | Check the solubility of the inhibitor in the assay buffer. Adjust the DMSO concentration if necessary, ensuring it does not exceed a level that inhibits the enzyme. |
| Variable Incubation Times: Inconsistent pre-incubation of the enzyme with the inhibitor can lead to variable results. | Use a consistent pre-incubation time for all experiments. |
Quantitative Data
Due to the limited publicly available data for this compound, the following table presents data for other experimental transketolase inhibitors with herbicidal activity to provide a comparative context.
| Compound | Target Weed(s) | IC50 / Inhibition (%) | Crop Safety | Reference |
| TKL-IN-2 | Digitaria sanguinalis, Amaranthus retroflexus | IC50 of 0.11 mg/L against SvTKL | Safe for maize, wheat, soybean, and cotton | [5] |
| Compound 4l | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L | Good selectivity for maize at 90 g ai/ha | [6] |
| Compound 4m | Amaranthus retroflexus, Digitaria sanguinalis | >90% inhibition at 100-200 mg/L | Not specified | [6] |
| Compound 4w | Digitaria sanguinalis, Amaranthus retroflexus | ~80% inhibition at 100 mg/L | Not specified | [6] |
Experimental Protocols
General Protocol for Whole-Plant Herbicide Efficacy Testing
This protocol provides a general framework for assessing the herbicidal activity of a transketolase inhibitor like this compound.
-
Plant Material: Grow target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus) and crop species (e.g., wheat, maize) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C, 16h/8h light/dark cycle).
-
Herbicide Application:
-
Prepare a stock solution of the transketolase inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions to be used for the dose-response experiment. The final spray solution should contain a surfactant to ensure adequate leaf coverage.
-
Apply the herbicide to plants at the 2-3 leaf stage using a calibrated cabinet sprayer.
-
Include a negative control (sprayed with solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).
-
-
Evaluation:
-
Visually assess plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the negative control.
-
Determine the GR50 (the dose required to cause 50% growth reduction) by fitting the data to a suitable dose-response curve.
-
General Protocol for In Vitro Plant Transketolase Activity Assay
This is a generalized spectrophotometric assay to measure the inhibition of plant transketolase activity.
-
Plant Protein Extraction:
-
Homogenize fresh plant tissue (e.g., leaves) in an extraction buffer.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Transketolase Activity Measurement:
-
The assay mixture typically contains a buffer (e.g., Tris-HCl), MgCl2, thiamine pyrophosphate (TPP), and the substrates xylulose-5-phosphate and ribose-5-phosphate.
-
The production of glyceraldehyde-3-phosphate is coupled to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme extract with various concentrations of the transketolase inhibitor for a defined period.
-
Initiate the reaction by adding the substrates.
-
Measure the rate of NADH oxidation and calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Inhibition of Transketolase by this compound disrupts the Pentose Phosphate Pathway.
References
- 1. Transketolase - Wikipedia [en.wikipedia.org]
- 2. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacelabs.com [pacelabs.com]
- 4. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis, and Herbicidal Activity of Naphthalimide-Aroyl Hybrids as Potent Transketolase Inhibitors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Transketolase-IN-1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Transketolase-IN-1 inhibition assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the enzyme transketolase. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), responsible for the production of NADPH and precursors for nucleotide synthesis.[1][2] this compound is being investigated as a potential herbicide.[1][3] Its mechanism of action involves the inhibition of transketolase, thereby disrupting essential metabolic pathways in the target organism.[3]
Q2: What are the critical cofactors for transketolase activity?
A2: Transketolase requires thiamine pyrophosphate (TPP) and a divalent cation, typically Mg2+ or Ca2+, as cofactors for its enzymatic activity.[4][5] The absence or suboptimal concentration of these cofactors can significantly impact assay results.
Q3: What are the common substrates used in a transketolase activity assay?
A3: Common substrates for transketolase assays include xylulose-5-phosphate (X5P) as the donor ketose and ribose-5-phosphate (R5P) or erythrose-4-phosphate (E4P) as the acceptor aldose.[6][7] The choice of substrates can influence the reaction kinetics and, consequently, the inhibitory effect of this compound.
Q4: How is transketolase activity typically measured?
A4: Transketolase activity is often measured using a coupled enzymatic assay. The production of glyceraldehyde-3-phosphate (G3P), one of the reaction products, is coupled to the oxidation of NADH to NAD+ by glyceraldehyde-3-phosphate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[6][7][8] Fluorometric assays are also available, offering higher sensitivity.[9]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
Q: We are observing significant well-to-well and day-to-day variability in the IC50 values for this compound. What are the potential causes and solutions?
A: High variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors.[10][11] Below is a systematic guide to troubleshoot this problem.
Potential Causes & Solutions
-
Inconsistent Assay Conditions: Even minor fluctuations in temperature, pH, or buffer composition can alter enzyme activity and inhibitor potency.[10]
-
Solution: Strictly control and monitor all assay parameters. Use a calibrated incubator and freshly prepared buffers for each experiment.
-
-
Variable Substrate and Cofactor Concentrations: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[12][13] Inconsistent concentrations of substrates (X5P, R5P) or cofactors (TPP, Mg2+) will lead to IC50 shifts.
-
Solution: Prepare large batches of substrate and cofactor stock solutions to minimize lot-to-lot variation. Ensure accurate and consistent pipetting.
-
-
Enzyme Instability: Transketolase, like many enzymes, can lose activity over time, especially if not stored or handled properly.[4][14]
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare the enzyme dilution just before use and keep it on ice.
-
-
Inhibitor Stock Instability and Solubility: this compound may be unstable or have limited solubility in aqueous buffers, leading to inconsistent effective concentrations.
-
Solution: Prepare fresh inhibitor stock solutions in a suitable solvent (e.g., DMSO) and sonicate if necessary to ensure complete dissolution. Minimize the final solvent concentration in the assay, and always include a solvent control.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and appropriate pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler.
-
Issue 2: Low Signal-to-Noise Ratio or Weak Inhibition
Q: Our assay is showing a low signal window, and the inhibition by this compound is weaker than expected. How can we improve the assay performance?
A: A low signal-to-noise ratio can mask the true inhibitory effect of your compound. Here are some steps to optimize your assay.
Potential Causes & Solutions
-
Suboptimal Enzyme Concentration: If the enzyme concentration is too low, the signal will be weak. If it's too high, you may not be in the linear range of the assay.
-
Solution: Perform an enzyme titration to determine the optimal concentration that gives a robust signal within the linear range of the assay.
-
-
Suboptimal Substrate Concentration: The substrate concentration should be carefully chosen. For competitive inhibitors, a substrate concentration around the Km value is often ideal.[15]
-
Solution: Determine the Km for your substrates under your specific assay conditions and optimize the substrate concentrations accordingly.
-
-
Inhibitor Degradation: The inhibitor may be degrading during the incubation period.
-
Solution: Assess the stability of this compound under your assay conditions. You may need to shorten the pre-incubation or reaction time.
-
-
Interference from Assay Components: Components in your buffer or the inhibitor itself might be interfering with the detection method (e.g., quenching fluorescence).
-
Solution: Run appropriate controls to check for interference. This includes a no-enzyme control, a no-substrate control, and a control with the inhibitor in the absence of the enzyme.
-
Issue 3: Assay Artifacts and False Positives
Q: We suspect some of our results may be due to assay artifacts rather than true inhibition. How can we identify and mitigate these issues?
A: Assay artifacts are a common challenge, particularly in high-throughput screening.[16][17]
Potential Causes & Solutions
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Solution: Include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to prevent aggregation. Test the inhibitor in the presence and absence of the detergent to see if the IC50 value changes significantly.
-
-
Spectroscopic Interference: The inhibitor may absorb light or fluoresce at the same wavelength as your detection method, leading to false readings.
-
Solution: Measure the absorbance or fluorescence of the inhibitor at the assay wavelength in the absence of the enzymatic reaction. If there is significant interference, you may need to use an alternative detection method.
-
-
Reactive Compounds: Some compounds can chemically modify and inactivate the enzyme, leading to irreversible inhibition that can be mistaken for high potency.
-
Solution: Perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly and measure the recovery of enzyme activity. If the inhibition is reversible, activity should be restored upon dilution.
-
Data Presentation
The following tables present hypothetical data to illustrate how different assay parameters can influence the measured IC50 value of this compound.
Table 1: Effect of Substrate (Xylulose-5-Phosphate) Concentration on this compound IC50
| X5P Concentration (μM) | This compound IC50 (μM) |
| 50 (Km/2) | 1.5 |
| 100 (Km) | 2.8 |
| 200 (2x Km) | 5.2 |
| 400 (4x Km) | 9.8 |
This data suggests that this compound may act as a competitive inhibitor with respect to X5P, as the apparent IC50 increases with increasing substrate concentration.
Table 2: Effect of Pre-incubation Time on this compound IC50
| Pre-incubation Time (minutes) | This compound IC50 (μM) |
| 0 | 5.1 |
| 15 | 3.2 |
| 30 | 2.9 |
| 60 | 2.8 |
This table illustrates that a short pre-incubation of the enzyme with the inhibitor can lead to a more potent IC50 value, suggesting a time-dependent binding mechanism.
Table 3: Influence of DMSO Concentration on Assay Signal
| Final DMSO Concentration (%) | Relative Enzyme Activity (%) |
| 0.1 | 100 |
| 0.5 | 98 |
| 1.0 | 95 |
| 2.0 | 85 |
| 5.0 | 60 |
This data highlights the importance of keeping the final DMSO concentration low and consistent across all wells, as higher concentrations can inhibit enzyme activity.
Experimental Protocols
Standard Protocol for this compound Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.2 mM Thiamine Pyrophosphate (TPP). Prepare fresh.
-
Enzyme Solution: Dilute recombinant human transketolase to the desired concentration in cold Assay Buffer. Keep on ice.
-
Substrate Solution: Prepare a solution of 10 mM Xylulose-5-Phosphate (X5P) and 10 mM Ribose-5-Phosphate (R5P) in Assay Buffer.
-
Inhibitor Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.
-
Coupling Enzyme Mix: Prepare a solution containing 10 U/mL Triosephosphate Isomerase and 10 U/mL Glycerol-3-Phosphate Dehydrogenase in Assay Buffer.
-
NADH Solution: Prepare a 5 mM solution of NADH in Assay Buffer.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 48 µL of the Enzyme Solution to each well.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
Prepare a Reaction Mix containing:
-
50 µL Substrate Solution
-
20 µL Coupling Enzyme Mix
-
10 µL NADH Solution
-
370 µL Assay Buffer (for a total of 450 µL per 10 wells)
-
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
3. Data Analysis:
-
Calculate the initial reaction rate (V0) for each well from the linear portion of the kinetic read.
-
Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Transketolase in the Pentose Phosphate Pathway and its inhibition.
Caption: Experimental workflow for a this compound inhibition assay.
Caption: Troubleshooting decision tree for high IC50 variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterisation of the structural stability of transketolase under biocatalytically relevant conditions - UCL Discovery [discovery.ucl.ac.uk]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Impact of Serum on Transketolase-IN-1 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum on the activity of Transketolase-IN-1 (TKT-IN-1). The information provided is based on general principles for transketolase inhibitors, as specific data for "this compound" is not publicly available.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental assessment of TKT-IN-1 activity in the presence of serum.
| Issue | Potential Cause | Recommended Solution |
| No or Low TKT Activity Detected | Inactive Enzyme | Ensure proper storage and handling of the transketolase enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Conditions | Verify the pH and composition of the assay buffer. Transketolase activity is pH-dependent. | |
| Missing Cofactors | Transketolase requires thiamine pyrophosphate (TPP) and a divalent cation (e.g., Mg²⁺ or Ca²⁺) for activity. Ensure these are present at optimal concentrations in the reaction mixture. | |
| Substrate Degradation | Prepare fresh substrate solutions. Some sugar phosphates can be unstable. | |
| High Background Signal | Contaminated Reagents | Use high-purity reagents and water to prepare all solutions. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the rate of any non-enzymatic substrate conversion. | |
| Serum Interference | Serum components can interfere with the detection method (e.g., absorbance or fluorescence). Run a serum-only control to quantify this background. | |
| Inconsistent or Irreproducible Results | Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the assay. | |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate, or fill them with a blank solution to minimize evaporation and temperature gradients. | |
| Apparent Loss of TKT-IN-1 Potency in the Presence of Serum | Protein Binding | TKT-IN-1 may bind to serum proteins, primarily albumin, reducing its free concentration and apparent potency. |
| Serum-mediated Degradation | The inhibitor may be metabolized or degraded by enzymes present in the serum. |
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for this compound significantly higher in the presence of serum?
A1: This is a common observation and is most likely due to the binding of this compound to serum proteins, particularly albumin. When the inhibitor is bound to these proteins, it is not available to interact with its target, transketolase. This sequestration reduces the effective concentration of the free inhibitor, leading to a higher calculated IC50 value.
Q2: How can I determine the extent of serum protein binding of my inhibitor?
A2: Techniques such as equilibrium dialysis, ultrafiltration, or surface plasmon resonance can be used to quantify the binding of small molecules to serum proteins.
Q3: Can components of serum other than proteins affect my assay?
A3: Yes, serum contains various small molecules, ions, and lipids that could potentially interfere with the assay. For example, endogenous substrates or inhibitors of coupling enzymes in the assay system could be present. It is crucial to run appropriate controls, such as a "serum only" control (no inhibitor) and a "no enzyme" control with serum, to identify and account for these effects.
Q4: What is the best way to prepare my serum-containing samples for the assay?
A4: Serum should be properly processed (e.g., centrifuged to remove clots and debris) and heat-inactivated if there is a concern about enzymatic degradation of the inhibitor or assay components. It is also important to maintain a consistent lot of serum throughout a series of experiments to minimize variability.
Q5: My assay uses a coupled enzyme system. How might serum affect this?
A5: Serum components could inhibit or activate the coupling enzymes in your assay, leading to inaccurate measurements of transketolase activity. It is essential to validate the coupled assay in the presence of serum by running controls that assess the activity of the coupling enzymes independently.
Data Presentation
The following table provides a hypothetical example of how serum can affect the potency of a transketolase inhibitor.
Table 1: Effect of Serum on the IC50 of a Hypothetical Transketolase Inhibitor
| Condition | IC50 (µM) | Fold Shift |
| Assay Buffer | 0.1 | - |
| Assay Buffer + 10% Fetal Bovine Serum (FBS) | 1.5 | 15 |
| Assay Buffer + 50% Human Serum | 5.2 | 52 |
Experimental Protocols
Protocol: Coupled Enzymatic Assay for Transketolase Activity
This protocol describes a common method for measuring transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]
Materials:
-
Transketolase enzyme
-
This compound
-
Ribose-5-phosphate (R5P)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Serum (e.g., Fetal Bovine Serum or Human Serum)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing R5P, TPP, MgCl₂, TPI, GDH, and NADH at their final desired concentrations.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Set up Assay Plate:
-
Blank: Assay Buffer only.
-
No Enzyme Control: Reagent Mix without transketolase.
-
Vehicle Control: Reagent Mix with transketolase and the same concentration of vehicle (e.g., DMSO) used for the inhibitor.
-
Inhibitor Wells: Reagent Mix with transketolase and varying concentrations of this compound.
-
Serum Controls: Repeat the above wells with the desired concentration of serum added to the Reagent Mix.
-
-
Initiate Reaction: Add the transketolase enzyme to all wells except the "No Enzyme Control" and "Blank" to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340 per minute) for each well.
-
Subtract the rate of the "No Enzyme Control" from all other wells.
-
Normalize the rates to the "Vehicle Control" (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Role of Transketolase in the Pentose Phosphate Pathway and its inhibition by TKT-IN-1.
Caption: General experimental workflow for assessing TKT-IN-1 activity.
Caption: Logical relationship of serum protein binding and inhibitor activity.
References
Validation & Comparative
A Comparative Efficacy Analysis of Transketolase Inhibitors: Transketolase-IN-1 and Oxythiamine
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two known transketolase inhibitors: Transketolase-IN-1 and Oxythiamine. While both compounds target the transketolase enzyme, a critical component of the pentose phosphate pathway (PPP), the available scientific literature presents a significant disparity in the depth of their characterization. This guide summarizes the current understanding of their efficacy, supported by available experimental data and methodologies.
A notable challenge in directly comparing this compound and Oxythiamine is the limited availability of public-domain quantitative efficacy data for this compound. Primarily marketed as a research chemical with potential herbicidal activity, specific inhibitory concentrations (IC50) or binding affinities (Ki) for this compound are not extensively documented in peer-reviewed literature. Conversely, Oxythiamine, a long-studied thiamine antagonist, has been comprehensively evaluated for its inhibitory effects on transketolase in various biological systems.
Mechanism of Action: Targeting a Key Metabolic Pathway
Transketolase is a thiamine pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the non-oxidative branch of the pentose phosphate pathway.[1] This pathway is vital for the production of nucleotide precursors (ribose-5-phosphate) and reducing equivalents (NADPH), which are essential for cell growth, proliferation, and antioxidant defense.[2] By inhibiting transketolase, both this compound and Oxythiamine disrupt these critical cellular processes.
Oxythiamine functions as a competitive inhibitor.[3] It is a structural analog of thiamine (Vitamin B1) and is converted in the body to oxythiamine pyrophosphate (OTP).[4] OTP then competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to the active site of transketolase, thereby blocking its enzymatic activity.[3][4] This inhibition leads to a reduction in the synthesis of ribose-5-phosphate, which can induce apoptosis and inhibit cell proliferation, particularly in rapidly dividing cancer cells.[5][6]
The precise mechanism of action for this compound is less detailed in the available literature, but it is categorized as a transketolase inhibitor.[1] Its application as a potential herbicide suggests it effectively disrupts the pentose phosphate pathway in plants, leading to growth inhibition.[7][8]
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for Oxythiamine. No directly comparable data for this compound was found in the public domain at the time of this review.
| Inhibitor | Parameter | Value | Cell Line / System | Reference |
| Oxythiamine | IC50 | 14.95 µM | MIA PaCa-2 (pancreatic cancer) | [5][9] |
| IC50 | ~8.75 µM (invasion and migration) | Lewis lung carcinoma (LLC) | [5] | |
| IC50 | 0.2 µM | Rat liver transketolase | [10] | |
| IC50 | ~0.03 µM | Yeast transketolase | [10] | |
| Oxythiamine Diphosphate (OTP) | Ki | 0.07 µM | Bovine adrenal pyruvate dehydrogenase complex (competitive with TPP) | [3] |
| Ki | 30 nM (competitive with TPP) | Not Specified | [6] | |
| This compound | IC50 / Ki | Not Available | Not Available |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized methodologies for assessing the efficacy of transketolase inhibitors.
Transketolase Activity Assay
This assay measures the enzymatic activity of transketolase, which can be quantified by monitoring the consumption of a substrate or the formation of a product. A common method is a coupled enzymatic assay that measures the rate of NADH oxidation.
Principle: The product of the transketolase reaction, glyceraldehyde-3-phosphate (G3P), is converted to dihydroxyacetone phosphate, which is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a process that oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the transketolase activity.[11]
Materials:
-
Cell or tissue lysate containing transketolase
-
Transketolase Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Thiamine pyrophosphate (TPP)
-
Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, TPP, and coupling enzymes.
-
Add the cell or tissue lysate to the reaction mixture.
-
To measure the effect of an inhibitor, pre-incubate the lysate with the inhibitor (e.g., this compound or Oxythiamine) for a specified time before adding the substrates.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADH oxidation is used to calculate the transketolase activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.[13]
Materials:
-
Cells cultured in a 96-well plate
-
Test compounds (this compound, Oxythiamine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
Oxythiamine is a well-characterized transketolase inhibitor with a substantial body of evidence supporting its mechanism of action and efficacy in various preclinical models, particularly in the context of cancer research. In contrast, this compound is positioned as a transketolase inhibitor with potential herbicidal applications, but lacks publicly available, peer-reviewed data to substantiate its efficacy in a quantitative and comparative manner with established inhibitors like Oxythiamine.
For researchers in drug development, Oxythiamine serves as a valuable reference compound for studying the effects of transketolase inhibition. Future studies on this compound should aim to generate robust quantitative data, including IC50 and Ki values across different biological systems, to enable a direct and meaningful comparison of its efficacy against Oxythiamine and other transketolase inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Km values of Transketolase (TK) for selected - Unspecified - BNID 101719 [bionumbers.hms.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Transketolase Inhibitors: Transketolase-IN-1 vs. N3PT
For researchers and professionals in drug development and agricultural science, the inhibition of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), presents a promising therapeutic and herbicidal target. This guide provides a detailed comparison of two notable TKT inhibitors: Transketolase-IN-1 and N3-pyridyl thiamine (N3PT).
While N3PT has been characterized with quantitative biochemical data, information regarding this compound is presently more qualitative, identifying it as a potential herbicide. This guide reflects the currently available data for both compounds.
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of this compound and N3PT is challenging due to the limited publicly available data for this compound. The following table summarizes the existing information.
| Parameter | This compound | N3PT (N3-pyridyl thiamine) |
| Target | Transketolase (TKT) | Transketolase (TKT) |
| Reported Use | Herbicide candidate | Research tool, potential anti-cancer and anti-malarial agent |
| Mechanism of Action | Presumed to inhibit TKT activity in plants | Acts as a thiamine antagonist; it is pyrophosphorylated and then binds to the apo-transketolase.[1][2] |
| Binding Affinity (Kd) | Not Publicly Available | 22 nM (for apo-transketolase)[1][2] |
| Inhibitory Concentration (IC50) | Not Publicly Available | 7 nM (Note: This value is from a single source and may not be universally confirmed) |
| In Vivo Efficacy | Described as a promising herbicide for weed control in wheat and maize.[1] | Shown to inhibit transketolase activity in mice.[2] |
Signaling Pathway and Point of Inhibition
Transketolase is a central enzyme in the non-oxidative branch of the pentose phosphate pathway, responsible for the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This pathway is crucial for producing NADPH for reductive biosynthesis and for the synthesis of ribose-5-phosphate, a precursor for nucleotides. TKT inhibitors block these key metabolic steps.
Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway.
Experimental Protocols
Accurate assessment of TKT inhibition requires robust experimental protocols. Below are generalized methodologies for key assays.
In Vitro Transketolase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of TKT by monitoring the consumption of NADH.
Principle: The TKT-catalyzed reaction produces glyceraldehyde-3-phosphate (G3P). G3P is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a process that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the TKT activity.
Materials:
-
Purified transketolase enzyme
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.6
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl2
-
Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase
-
NADH
-
Test inhibitors (this compound, N3PT) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, MgCl2, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the purified TKT enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 15-30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement of an inhibitor with TKT in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures, with and without the inhibitor.
Materials:
-
Cultured cells expressing TKT
-
Lysis buffer
-
Test inhibitor
-
PCR tubes or similar
-
Thermocycler
-
Western blotting reagents (antibodies against TKT and a loading control)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and lyse them to obtain the proteome.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.
-
Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TKT in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Experimental Workflow for TKT Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel TKT inhibitors.
Caption: General workflow for the evaluation of TKT inhibitors.
Conclusion
Both this compound and N3PT are valuable tools for studying the function of transketolase. N3PT is a well-defined inhibitor with established biochemical properties, making it suitable for in-depth mechanistic studies in various biological systems. This compound, while less characterized in the public domain, holds promise as a specific tool for herbicidal research. Further publication of quantitative data for this compound will be crucial for a direct and comprehensive comparison of its efficacy against other TKT inhibitors like N3PT. Researchers should select the inhibitor that best suits their specific research goals and model systems, keeping in mind the current availability of performance data.
References
comparative analysis of Transketolase-IN-1 with other known TKT inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of key transketolase inhibitors.
Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a significant target for therapeutic intervention in various diseases, including cancer and for the development of herbicides. TKT's central role in producing precursors for nucleotide synthesis and maintaining redox homeostasis makes its inhibition a compelling strategy. This guide provides a comparative analysis of Transketolase-IN-1, a promising herbicide candidate, with two other well-characterized TKT inhibitors: Oxythiamine and Oroxylin A. The analysis is based on available experimental data, with a focus on their inhibitory potency and the methodologies used for their evaluation.
Performance Comparison of TKT Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and its analogs, Oxythiamine, and Oroxylin A against transketolase. It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.
| Inhibitor | Target | Assay Type | Measured Value | Organism/Cell Line |
| This compound (and analogs) | Transketolase | Herbicidal Activity (in vivo) | ~90% root inhibition (DS), ~80% root inhibition (AR, SV) for analogs 6ba & 6bj | Digitaria sanguinalis (DS), Amaranthus retroflexus (AR), Setaria viridis (SV) |
| Oxythiamine diphosphate | Transketolase | Enzymatic Assay | Ki: 30 nM[1][2] | Not specified |
| Transketolase | Enzymatic Assay | IC50: ~0.03 µM[1] | Yeast | |
| Transketolase | Enzymatic Assay | IC50: 0.02–0.2 µM[1] | Rat Liver | |
| Oxythiamine | Cell Viability | MTT Assay | IC50: 14.95 µM | MIA PaCa-2 (pancreatic cancer cells) |
| Oroxylin A | Transketolase | Enzymatic Assay (in vitro) | 50% reduction at 50 µM[3] | Not specified |
| Cell Proliferation | CCK-8 Assay | IC50: 17.2 µM (48h), 6.8 µM (72h) | HepG2 (hepatocellular carcinoma cells) |
DS: Digitaria sanguinalis (Large crabgrass) AR: Amaranthus retroflexus (Redroot pigweed) SV: Setaria viridis (Green foxtail)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the descriptions of the key experimental protocols used to evaluate the TKT inhibitors discussed in this guide.
Transketolase (TKT) Enzymatic Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of TKT. A common method is a coupled enzymatic assay, often available as a commercial kit.
Principle: The assay measures the rate of a reaction catalyzed by TKT. In a typical setup, TKT transfers a two-carbon unit from a donor substrate (e.g., xylulose-5-phosphate) to an acceptor substrate (e.g., ribose-5-phosphate). The product of this reaction, glyceraldehyde-3-phosphate (G3P), is then converted by a series of coupling enzymes, leading to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically or fluorometrically.
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the TKT enzyme, its cofactor thiamine pyrophosphate (TPP), and a divalent cation (e.g., MgCl2).
-
Substrate Addition: The substrates, xylulose-5-phosphate and ribose-5-phosphate, are added to the reaction mixture.
-
Coupling Enzymes and NADH: The coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH are added.
-
Inhibitor Addition: The test inhibitor (e.g., this compound, Oxythiamine, Oroxylin A) is added at various concentrations. A control with no inhibitor is also prepared.
-
Initiation and Measurement: The reaction is initiated, and the change in absorbance or fluorescence due to NADH oxidation is measured over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Herbicidal Activity Assay (for this compound)
This in vivo assay evaluates the effect of a compound on the growth of whole plants.
Principle: The herbicidal efficacy of a compound is assessed by observing its impact on the germination and growth of target weed species.
General Protocol Outline:
-
Planting: Seeds of the target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis) are sown in small pots or petri dishes containing a suitable growth medium.
-
Treatment: The test compound (this compound or its analogs) is applied to the plants. This can be done through various methods, such as pre-emergence application to the soil or post-emergence foliar spray.
-
Incubation: The treated plants are kept in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity for a specific period.
-
Evaluation: After the incubation period, the herbicidal effect is evaluated by measuring parameters such as root length, shoot length, and overall plant biomass. The percentage of growth inhibition is calculated relative to untreated control plants.
Cell Viability/Proliferation Assay (e.g., MTT or CCK-8)
These assays are used to determine the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: These colorimetric assays are based on the metabolic activity of viable cells. For the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. In the CCK-8 assay, a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol Outline:
-
Cell Seeding: Cells (e.g., MIA PaCa-2 or HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., Oxythiamine or Oroxylin A) for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the treatment period, the MTT or CCK-8 reagent is added to each well, and the plate is incubated for a few hours.
-
Measurement: For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and experimental procedures can aid in understanding the mechanism of action of TKT inhibitors and the methods used for their evaluation.
Caption: The Pentose Phosphate Pathway and the points of inhibition by TKT inhibitors.
Caption: Workflow for a typical in vitro TKT enzymatic inhibition assay.
Caption: Workflow for evaluating the herbicidal activity of this compound.
References
Independent Validation of Transketolase Inhibition for Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a promising target for anti-cancer therapies. Its role in providing precursors for nucleotide synthesis and maintaining redox homeostasis makes it critical for rapidly proliferating cancer cells.[1][2] This guide provides an objective comparison of the anti-cancer effects of various approaches to TKT inhibition, supported by experimental data from independent validation studies.
Targeting Transketolase: A Comparison of Inhibitory Strategies
While a specific compound denoted as "Transketolase-IN-1" is not prominently documented in publicly available research, several other inhibitors and methods have been investigated for their efficacy in targeting TKT and the related protein Transketolase-like 1 (TKTL1). This guide focuses on a comparison between genetic knockdown of TKT and two known small molecule inhibitors: Oxythiamine and Oroxylin A .
Inhibition of TKT has been shown to suppress the proliferation and migration of cancer cells and induce apoptosis.[3][4] These effects are linked to the disruption of the non-oxidative PPP, leading to reduced production of ribose for nucleic acid synthesis and NADPH for antioxidant defense.[2][5]
Quantitative Comparison of Anti-Cancer Effects
The following table summarizes the quantitative data from studies investigating the effects of TKT inhibition on cancer cells.
| Inhibitory Method | Cancer Type | Assay | Key Findings | Reference |
| TKT Knockdown (shRNA) | Hepatocellular Carcinoma (HCC) | Cell Viability | Attenuated Oroxylin A-induced cell growth inhibition. | [1] |
| Colorectal Cancer (CRC) | Cell Viability | Reduced cell viability. | [3][4] | |
| Colorectal Cancer (CRC) | Apoptosis | Induced cell apoptosis. | [3][4] | |
| Oroxylin A | Hepatocellular Carcinoma (HCC) | TKT Activity | Dose-dependently reduced TKT activity (50% reduction at 50 μM). | [1] |
| Hepatocellular Carcinoma (HCC) | Cell Viability (HepG2) | Reduced cell viability to 38.48% at 25 μM. | [1] | |
| Hepatocellular Carcinoma (HCC) | Cell Viability (SMMC-7721) | Reduced cell viability to 48.94% at 25 μM. | [1] | |
| Oxythiamine | Pancreatic Cancer | Apoptosis | Induces cell apoptosis. | [6][7] |
| Pancreatic Cancer | Cell Cycle | Causes a G1 phase arrest. | [7] |
Signaling Pathways and Mechanisms of Action
Inhibition of TKT impacts several critical signaling pathways involved in cancer progression. The primary mechanism involves the disruption of the pentose phosphate pathway.
Caption: Role of Transketolase in the Pentose Phosphate Pathway.
Studies have also elucidated the impact of TKT inhibition on specific cancer-related signaling pathways:
-
p53 Signaling: Oroxylin A has been shown to activate p53 signaling in hepatocellular carcinoma.[1]
-
Notch Signaling: Inhibition of TKT in colorectal cancer is associated with the downregulation of the Notch signaling pathway, specifically decreasing the protein levels of NICD and Hes1.[3][4]
-
AKT Phosphorylation: TKT can interact with GRP78 to promote colorectal cancer cell glycolysis by increasing AKT phosphorylation.[8]
Caption: Downstream effects of TKT inhibition on signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the validation of TKT inhibitors' anti-cancer effects.
TKT Activity Assay
This assay measures the enzymatic activity of transketolase.
-
Cell Lysate Preparation: Cells are homogenized in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.6) and centrifuged to collect the supernatant containing the enzyme.
-
Reaction Mixture: The supernatant is added to a reaction mixture containing ribose-5-phosphate, NADH, thiamine pyrophosphate (TPP), glycerol-3-phosphate dehydrogenase (GDH), and triose phosphate isomerase.
-
Measurement: TKT activity is determined by measuring the rate of NADH oxidation at 340 nm.
Cell Viability Assay (MTT or CCK-8)
These colorimetric assays assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the TKT inhibitor or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Incubation: MTT or CCK-8 solution is added to each well and incubated.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The results are typically expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the TKT inhibitor or control.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from treated and control cells.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (e.g., TKT, NICD, Hes1, p-AKT, total AKT) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a general workflow for the independent validation of a novel TKT inhibitor.
Caption: General workflow for validating a TKT inhibitor.
References
- 1. A key role for transketolase-like 1 in tumor metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transketolase - Wikipedia [en.wikipedia.org]
- 4. Transketolase-like protein 1 (TKTL1) is required for rapid cell growth and full viability of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head study of Transketolase-IN-1 and other novel TKT inhibitors
A Comparative Guide to Novel Transketolase (TKT) Inhibitors
An initial search for "Transketolase-IN-1" did not yield publicly available scientific literature or experimental data for a compound with this specific designation. A commercial vendor lists "this compound" as a potent inhibitor with herbicidal activity, suggesting it may be a research compound with limited published information.[1] Therefore, this guide provides a comparative analysis of other well-characterized novel and classical transketolase (TKT) inhibitors: Oroxylin A, Chaetocin, and Oxythiamine.
Transketolase (TKT) is a critical enzyme in the pentose phosphate pathway (PPP), playing a vital role in cellular metabolism by providing precursors for nucleotide synthesis and NADPH for redox homeostasis.[2] Its upregulation in various cancers makes it an attractive target for therapeutic intervention. This guide offers a head-to-head comparison of key TKT inhibitors, presenting their performance based on available experimental data.
Data Presentation: Comparative Efficacy of TKT Inhibitors
The following tables summarize the in vitro and in vivo efficacy of Oroxylin A, Chaetocin, and Oxythiamine in various cancer models.
Table 1: In Vitro Cytotoxicity of TKT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Oroxylin A | HepG2 | Hepatocellular Carcinoma | 17.2 µM (48h), 6.8 µM (72h) | [2] |
| Chaetocin | A549/DDP | Cisplatin-resistant NSCLC | ~0.19 µM (48h) | [3] |
| H460/DDP | Cisplatin-resistant NSCLC | Not specified | [4] | |
| Various Cancer Cell Lines | Multiple | 2-10 nM | ||
| Myeloma Cell Lines | Multiple Myeloma | Low nanomolar range | [5] | |
| Oxythiamine | MIA PaCa-2 | Pancreatic Cancer | 14.95 µM (48h) | [6] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 µM (invasion/migration) | [6] |
Table 2: In Vivo Antitumor Efficacy of TKT Inhibitors
| Inhibitor | Cancer Model | Dosage | Effect | Citation(s) |
| Oroxylin A | Hepatocellular Carcinoma Xenograft | Not specified | Tumor growth inhibition | [2] |
| Colorectal Cancer Xenograft | Not specified | Growth inhibitory effects and prevention of carcinogenesis | [7] | |
| Chaetocin | A549/DDP Xenograft (NSCLC) | 4 mg/kg | 70.43% tumor growth inhibition | [4] |
| RRMI 8226 SCID Xenograft (Myeloma) | 0.25 mg/kg | Significant tumor growth inhibition | [5] | |
| Hepatoma Grafts (Mouse and Human) | Not specified | Inhibition of tumor growth | [8] | |
| Oxythiamine | Ehrlich's Ascites Tumor (Mice) | 300 mg/kg, 500 mg/kg | 43% and 84% tumor growth inhibition, respectively | [6] |
| LLC Tumor Metastasis Model (Mice) | 250 or 500 mg/kg daily for 5 weeks | Inhibition of tumor cell metastasis | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TKT inhibitors are provided below.
Transketolase (TKT) Activity Assay (Fluorometric)
This protocol outlines a method for measuring TKT activity in biological samples.
-
Principle: TKT catalyzes the transfer of a two-carbon group from a donor keto sugar to an acceptor aldose sugar. The product of this reaction then converts a non-fluorescent probe into a fluorescent product through an enzymatic reaction. The resulting fluorescence is proportional to the TKT activity.[9][10]
-
Procedure:
-
Sample Preparation: Homogenize cell (e.g., 4 x 10^5 cells) or tissue (e.g., 10 mg) samples in 100 µL of TKT Assay Buffer.[9] Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.[9] Collect the supernatant (lysate). Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the sample lysate to the appropriate wells. Prepare standard, positive control, and background control wells according to the kit manufacturer's instructions.[10]
-
Reaction Initiation: Add the Reaction Mix containing the TKT substrates and the probe to the sample and positive control wells. Add a Background Mix to the standard and sample background control wells.[10]
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C, with excitation at 535 nm and emission at 587 nm.[9] Readings are typically taken every 30 seconds for 30-45 minutes.[10]
-
Data Analysis: Calculate the TKT activity based on the rate of fluorescence increase, after subtracting the background, and compare it to the standard curve.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of TKT inhibitors on cancer cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[12]
-
Treatment: Treat the cells with various concentrations of the TKT inhibitor and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[12]
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]
-
Measurement: Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.[12] Read the absorbance at 590 nm with a reference wavelength of 620 nm.[12]
-
Data Analysis: Subtract the background absorbance from the readings of the treated wells. Calculate the percentage of cell viability relative to the untreated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by TKT inhibitors.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[13][14]
-
Procedure:
-
Cell Treatment: Treat cells with the TKT inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[15]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry.[13] Live cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of TKT inhibitors on the cell cycle distribution.
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the TKT inhibitor, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.[17] Incubate for at least 30 minutes on ice.[18]
-
Staining: Pellet the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).[17][18]
-
Incubation: Incubate for 5-10 minutes at room temperature.[18]
-
Analysis: Analyze the cells by flow cytometry. The DNA content is measured, and a histogram is generated to show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
Mandatory Visualizations
Signaling Pathway of Transketolase in Cancer Metabolism
Caption: TKT's role in the Pentose Phosphate Pathway and cancer proliferation.
Experimental Workflow for TKT Inhibitor Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oroxylin A suppresses the development and growth of colorectal cancer through reprogram of HIF1α-modulated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Confirming On-Target Effects of Transketolase Inhibition: A Comparison of a Small Molecule Inhibitor and siRNA
For researchers, scientists, and drug development professionals, confirming that the observed biological effects of a lead compound are due to its interaction with the intended target is a critical step. This guide provides a comparative overview of two key methodologies for validating the on-target effects of transketolase (TKT) inhibition: the use of a potent small molecule inhibitor and RNA interference (siRNA).
Comparison of On-Target Effects: Small Molecule Inhibitor vs. siRNA
The following table summarizes the quantitative data on the on-target effects of a transketolase inhibitor (Oxythiamine) and transketolase-specific siRNA, providing a direct comparison of their impact on enzyme activity and cellular phenotypes.
| Parameter | Small Molecule Inhibitor (Oxythiamine) | Transketolase siRNA |
| Target | Transketolase (TKT) enzyme activity | Transketolase (TKT) mRNA |
| Mechanism of Action | Competitive inhibition of the TKT enzyme | Post-transcriptional gene silencing |
| IC50 (Cell Viability) | 14.95 µM (MIA PaCa-2 pancreatic cancer cells)[1] | Not applicable |
| Effect on Cell Proliferation | Dose-dependent decrease in hippocampal progenitor cell proliferation.[2] | Significant inhibition of A549 lung cancer cell proliferation.[3] |
| Effect on Cell Cycle | Induces G1 phase arrest in pancreatic cancer cells.[1] | Arrests A549 lung cancer cells in the G1/G0 phase.[3] |
| Effect on TKT Activity | Direct inhibition of enzyme activity. | Reduction in TKT protein expression, leading to decreased overall activity. |
Experimental Workflow for On-Target Effect Confirmation
A robust experimental workflow is essential to confidently attribute the observed cellular effects to the inhibition of transketolase. The following diagram illustrates a typical workflow for confirming the on-target effects of a TKT inhibitor using siRNA as a validation tool.
References
Benchmarking Transketolase-IN-1: A Comparative Guide to a Novel Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal modes of action. Transketolase, a key enzyme in the pentose phosphate pathway (PPP), has emerged as a promising target for new herbicides. This guide provides a comparative analysis of Transketolase-IN--1, a potent transketolase inhibitor, against a range of commercially available herbicides. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its potential in weed management.
Transketolase-IN-1 is a promising herbicide candidate with selectivity for important crops like wheat and maize.[1] Its mode of action, the inhibition of the transketolase enzyme, disrupts the pentose phosphate pathway in susceptible plants. This pathway is crucial for the synthesis of aromatic amino acids and for protecting against oxidative stress, making its inhibition a lethal event for the plant.
Mechanism of Action: Targeting the Pentose Phosphate Pathway
This compound exerts its herbicidal effect by inhibiting the enzyme transketolase. This enzyme is a critical component of the non-oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic pathway in all living organisms. In plants, the PPP is responsible for producing NADPH, which is essential for various biosynthetic pathways and for mitigating oxidative stress. Additionally, the PPP generates precursors for the synthesis of nucleotides and aromatic amino acids. By blocking transketolase, this compound effectively shuts down this vital pathway, leading to a cascade of metabolic disruptions and ultimately, plant death.
Quantitative Performance Comparison
To provide a clear benchmark, the following table summarizes the available herbicidal activity data for this compound and other commercial herbicides against two common and problematic weed species: Large Crabgrass (Digitaria sanguinalis) and Redroot Pigweed (Amaranthus retroflexus). It is important to note that direct comparative studies for this compound are limited; therefore, data for other potent, structurally related transketolase inhibitors are included to provide a reasonable performance estimate.
| Herbicide/Compound | Target Site/Mode of Action | Weed Species | Application Rate/Concentration | Observed Efficacy (% Inhibition) | Reference |
| Transketolase Inhibitors | |||||
| Pyrazole Amide (cpd 7r) | Transketolase (PPP) | Digitaria sanguinalis | 150 g ai/ha (foliar) | >90% | [1] |
| Amaranthus retroflexus | 100 mg/L (cup method) | ~95% | [1] | ||
| Pyrazole Amide (cpd 6ba) | Transketolase (PPP) | Digitaria sanguinalis | 150 g ai/ha (foliar) | ~80% | [2][3] |
| Amaranthus retroflexus | (cup method) | ~80% | [2][3] | ||
| Pyrazole Amide (cpd 6bj) | Transketolase (PPP) | Digitaria sanguinalis | (cup method) | ~90% | [2][3] |
| Amaranthus retroflexus | (cup method) | ~80% | [2][3] | ||
| Commercial Herbicides | |||||
| Nicosulfuron | Acetolactate Synthase (ALS) Inhibitor | Digitaria sanguinalis | 60 g ai/ha (recommended) | Variable (resistance reported) | [4] |
| Mesotrione | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | Amaranthus retroflexus | - | Less effective than cpd 6ba & 6bj in root inhibition | [2][3] |
| Glyphosate | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase inhibitor | Digitaria sanguinalis | 922.5 g a.i./ha | >90% (on susceptible biotypes) | [5] |
| Trifloxysulfuron-sodium | Acetolactate Synthase (ALS) Inhibitor | Amaranthus retroflexus | 0.0075 kg/ha | Variable (resistance reported) | [6] |
| Pyrithiobac-sodium | Acetolactate Synthase (ALS) Inhibitor | Amaranthus retroflexus | 0.14 kg/ha | Variable (resistance reported) | [6] |
| Atrazine | Photosystem II (PSII) inhibitor | Amaranthus retroflexus | 70 g ai/ha (LD50) | 50% | [7] |
Note: "cpd" refers to compound. Data is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and existing herbicides.
In Vitro Transketolase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available transketolase activity assay kits and is suitable for determining the inhibitory potential of compounds directly on the transketolase enzyme.
a. Principle: The assay measures the activity of transketolase by quantifying a fluorescent product generated from the enzymatic reaction. The inhibition of the enzyme by a test compound results in a decrease in the fluorescent signal.
b. Materials:
-
Transketolase Assay Buffer
-
Transketolase Substrate Mix (containing a donor keto-sugar and an acceptor aldo-sugar)
-
Fluorometric Probe
-
Developer and Enzyme Mix
-
This compound and other test compounds
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
c. Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound and other test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Setup:
-
Add 50 µL of the Reaction Mix (containing Assay Buffer, Substrate Mix, Probe, Developer, and Enzyme Mix) to each well of the 96-well plate.
-
Add 2 µL of the test compound at various concentrations to the respective wells. For the positive control, add 2 µL of a known transketolase inhibitor. For the negative control (no inhibition), add 2 µL of the solvent.
-
Add 2 µL of the purified transketolase enzyme solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Whole-Plant Herbicidal Efficacy Assay
This protocol outlines a standardized method for assessing the herbicidal efficacy of test compounds on whole plants grown under controlled conditions.
a. Plant Material and Growth Conditions:
-
Seeds of Digitaria sanguinalis and Amaranthus retroflexus are germinated in petri dishes on moist filter paper.
-
Uniform seedlings are transplanted into pots (e.g., 10 cm diameter) containing a standardized potting mix.
-
Plants are grown in a controlled environment chamber with a 16-hour photoperiod, a day/night temperature of 28/22°C, and adequate watering.
b. Herbicide Application:
-
Herbicides are applied at the 3-4 leaf stage of the weeds.
-
A laboratory track sprayer is used to ensure uniform application of the herbicide solutions at a defined spray volume (e.g., 200 L/ha).
-
A range of concentrations for each herbicide, including a non-treated control, should be tested to determine the dose-response relationship.
c. Data Collection and Analysis:
-
Visual injury is assessed at 7, 14, and 21 days after treatment (DAT) using a 0 to 100% scale, where 0% is no injury and 100% is complete plant death.
-
At 21 DAT, the above-ground biomass (fresh weight) of the treated plants is measured and compared to the non-treated control to calculate the percent inhibition.
-
For soil-applied herbicides or to assess root effects, the root length and/or dry weight can also be measured.
-
The GR50 (the herbicide rate that causes a 50% reduction in plant growth) or LD50 (the lethal dose for 50% of the population) is calculated by fitting the data to a log-logistic dose-response curve.
Conclusion
This compound and its analogs demonstrate significant herbicidal activity against key weed species, including those that have developed resistance to other herbicide classes. The unique mode of action targeting the pentose phosphate pathway makes it a valuable tool for future weed management strategies. The provided data and protocols offer a framework for researchers and professionals to conduct further comparative studies and to explore the full potential of this novel class of herbicides. Further research is warranted to expand the spectrum of weed control and to fully characterize the crop selectivity and environmental profile of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. weedscience.org [weedscience.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Structure and properties of an engineered transketolase from maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Properties of an Engineered Transketolase from Maize - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Transketolase-IN-1
Disclaimer: This document provides general guidance for the proper disposal of the research chemical Transketolase-IN-1. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this compound must be treated as a hazardous chemical. All laboratory personnel must consult the specific SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
This guide is intended for researchers, scientists, and drug development professionals. The overriding principle for handling laboratory waste is that no experimental activity should begin without a clear plan for the disposal of all generated waste.[1]
Pre-Disposal Hazard Assessment
Before handling or disposing of this compound, a thorough hazard assessment is mandatory. As a kinase inhibitor, it may possess biological activity and potential toxicity.[2][3] The first step is to obtain and review the manufacturer-supplied Safety Data Sheet (SDS).
1.1 Safety Data Sheet (SDS) Review: The SDS contains critical information regarding the chemical's properties and hazards.[4] If an SDS is not readily available, contact the supplier to obtain one before proceeding. Key sections to review include:
-
Hazards Identification: Provides information on physical and health hazards.
-
Handling and Storage: Details necessary personal protective equipment (PPE) and storage conditions.
-
Toxicological Information: Describes potential acute and chronic health effects.
-
Disposal Considerations: Offers guidance on proper disposal methods.
1.2 Waste Characterization: Based on the SDS and institutional guidelines, determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics[5]:
| Hazardous Waste Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids capable of spontaneous combustion, or oxidizers.[5] | Ethanol, acetone, sodium nitrate[5] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5] | Hydrochloric acid, sodium hydroxide[5] |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases.[5] | Sodium metal, potassium cyanide, picric acid[5] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[6] | Wastes containing specified concentrations of heavy metals, pesticides, or certain organic compounds. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or glasses[7]
-
Chemical-resistant gloves (inspect before use)[8]
-
A lab coat[7]
-
Closed-toe shoes
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[1][4]
3.1 Segregation Protocol:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE in a designated, compatible hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container.[1][4] Do not mix with incompatible waste streams (e.g., halogenated and non-halogenated solvents).[1]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Aqueous vs. Organic: Segregate aqueous solutions from organic solvent waste.
3.2 Container Management:
-
Compatibility: Use containers made of materials compatible with the chemical waste. Plastic is often preferred.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic").[5]
-
Closure: Keep waste containers securely closed except when adding waste.[5][9]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9] The SAA must be inspected weekly for leaks.[9]
Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain unless explicitly permitted by your institution's EHS department and local regulations.[10]
Step 1: Waste Collection
-
Carefully transfer the waste into the appropriate, labeled hazardous waste container located in your Satellite Accumulation Area.
Step 2: Container Sealing
-
Once the container is full (do not overfill), securely seal the lid.[4]
Step 3: Requesting Pickup
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup. Follow their specific procedures for waste removal requests.[5]
Step 4: Empty Container Disposal
-
A container that held a hazardous chemical is considered "empty" only after all contents have been removed by standard practice.[1]
-
For acutely toxic chemicals ("P-listed"), empty containers must be triple-rinsed, with the rinsate collected as hazardous waste.[6]
-
Follow institutional guidelines for the disposal of empty, rinsed containers. This may involve defacing the label and placing it in the regular trash or a designated recycling stream.[4]
Experimental Protocols
Detailed experimental protocols for the toxicological or environmental fate of this compound are not available in the provided search results. Such studies are typically conducted by the manufacturer as part of the safety assessment process.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Logical workflow for the safe and compliant disposal of laboratory chemical waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. louisville.edu [louisville.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling Transketolase-IN-1
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Transketolase-IN-1, a potent enzyme inhibitor. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling novel, potent powdered chemical compounds and information related to its chemical class (thioether-containing 1,2,4-triazole Schiff base). A comprehensive, compound-specific risk assessment should be conducted by the end-user before commencing any work.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2763650-87-7 | [1][2] |
| Chemical Formula | C17H17N5OS | [1] |
| Molecular Weight | 339.41 g/mol | [1] |
| Appearance | Solid (likely a powder) | Assumed based on handling guidelines for similar compounds |
| Solubility | No data available | - |
Hazard Identification and Precautionary Measures
As a novel small molecule inhibitor, this compound should be handled as a potent compound with unknown toxicological properties. The primary hazards are associated with inhalation of airborne powder and skin contact.
General Handling Precautions:
-
Work in a designated area, such as a chemical fume hood or a powder containment hood.
-
Avoid the generation of dust.
-
Use dedicated equipment and utensils.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Chemical safety goggles or a full-face shield. | ANSI Z87.1 / EN 166 |
| Hand Protection | Nitrile gloves (double gloving is recommended). | ASTM F739 / EN 374 |
| Body Protection | A fully buttoned lab coat with tight cuffs. A disposable gown is recommended for larger quantities. | - |
| Respiratory Protection | An N95, FFP2, or higher-rated respirator should be used when handling the powder outside of a containment system. | NIOSH or EN 149 approved |
Operational Plan for Handling this compound
A step-by-step workflow is essential to minimize exposure risk.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
